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7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane Documentation Hub

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  • Product: 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Core Science & Biosynthesis

Foundational

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane chemical structure and properties

An In-Depth Technical Guide to 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane: Synthesis, Properties, and Applications in Modern Drug Discovery Introduction: The Confluence of Structural Rigidity and Pharmacological Ad...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Confluence of Structural Rigidity and Pharmacological Advantage

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional orientation and favorable physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent structural rigidity and novelty. Among these, the 2,7-diazaspiro[3.5]nonane framework provides a unique conformational constraint, combining a four-membered azetidine ring with a six-membered piperidine ring. This rigid architecture allows for the precise projection of substituents into three-dimensional space, enhancing binding affinity and selectivity for biological targets.[1]

This guide focuses on a specific, functionally rich derivative: 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane . This molecule integrates the rigid diazaspiro[3.5]nonane core with a cyclopropanecarbonyl moiety. The cyclopropyl group is a well-established "pharmacophore enhancer" in drug discovery, valued for its ability to increase potency, improve metabolic stability, and fine-tune solubility and bioavailability.[2][3] The combination of these two structural motifs creates a building block of significant interest for researchers and drug development professionals aiming to escape the "flatland" of traditional aromatic structures and explore novel chemical space.

This document serves as a technical resource, detailing the chemical structure, physicochemical properties, synthetic methodologies, and key applications of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane, providing a foundation for its strategic implementation in drug discovery programs.

Part 1: Molecular Architecture and Physicochemical Profile

The molecular structure of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is defined by a central quaternary spiro-carbon that joins an azetidine ring and a piperidine ring. The cyclopropanecarbonyl group is attached via an amide bond to the nitrogen atom at the 7-position (the piperidine nitrogen), leaving the nitrogen at the 2-position (the azetidine nitrogen) available for further functionalization or interaction with biological targets.

The spirocyclic nature locks the conformation of the molecule, reducing the entropic penalty upon binding to a protein target and often leading to higher affinity. The cyclopropyl group, with its unique electronic properties and strained ring system, can engage in specific interactions within a binding pocket and shield the adjacent amide bond from metabolic degradation.

Physicochemical Properties

The predicted and known properties of the core scaffold and the title compound are summarized below. These values are critical for assessing drug-likeness, guiding formulation development, and predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Property2,7-Diazaspiro[3.5]nonane (Core Scaffold)7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (Predicted)Data Source
Molecular Formula C₇H₁₄N₂C₁₁H₁₈N₂OPubChem[4] / Calculated
Molecular Weight 126.20 g/mol 194.27 g/mol PubChem[4] / Calculated
CAS Number 136098-14-1Not AvailablePubChem[4]
Topological Polar Surface Area (TPSA) 24.1 Ų~41.5 ŲPubChem[4] / Calculated
Calculated logP -0.3~1.0 - 1.5PubChem[4] / Calculated
Hydrogen Bond Donors 21PubChem[4] / Calculated
Hydrogen Bond Acceptors 22PubChem[4] / Calculated

Part 2: Synthesis and Methodologies

The synthesis of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is typically achieved through a modular approach. First, the core 2,7-diazaspiro[3.5]nonane scaffold is synthesized, often with one nitrogen atom protected to ensure regioselective functionalization. The most common strategy involves using a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens. The unprotected nitrogen is then acylated with an activated form of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride.

Workflow for Synthesis

The logical flow for the synthesis involves protection, acylation, and optional deprotection to yield the desired building block.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Selective Protection cluster_2 Step 3: Acylation of N7 cluster_3 Step 4: (Optional) Deprotection A 2,7-Diazaspiro[3.5]nonane B tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc Protected) A->B (Boc)₂O, Solvent C 7-Cyclopropanecarbonyl-2-Boc-2,7-diazaspiro[3.5]nonane B->C Cyclopropanecarbonyl chloride, Base (e.g., TEA), DCM D 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (Final Product) C->D Acid (e.g., TFA, HCl)

Caption: Synthetic workflow for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane.

Experimental Protocol: Acylation of a Boc-Protected Precursor

This protocol describes the key step of acylating the N7 position. It assumes the availability of the N-Boc protected precursor, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Materials:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.)

  • Cyclopropanecarbonyl chloride (1.1 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.) and dissolve it in anhydrous DCM.

    • Causality: Anhydrous conditions and an inert atmosphere are critical to prevent hydrolysis of the acyl chloride and side reactions.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: This exothermic reaction is cooled to control the reaction rate, minimize the formation of byproducts, and ensure selectivity.

  • Addition of Base: Add triethylamine (1.5 equiv.) to the stirred solution.

    • Causality: The base acts as a scavenger for the hydrochloric acid (HCl) generated during the acylation, driving the reaction to completion and preventing protonation of the starting amine.

  • Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (1.1 equiv.) dropwise to the reaction mixture over 10-15 minutes.

    • Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive acyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt, excess base, and other water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 7-Cyclopropanecarbonyl-2-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane.

Part 3: Applications in Drug Discovery

The 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane scaffold is a valuable building block for creating potent and selective therapeutic agents. Its utility spans multiple therapeutic areas.

Role as a Conformationally Restricted Scaffold

The rigid spirocyclic core serves as an excellent bioisostere for more flexible fragments like piperidine or piperazine.[5] This rigidity can lead to:

  • Improved Binding Affinity: By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is reduced.

  • Enhanced Selectivity: The precise vectoral orientation of substituents can be tailored to fit a specific target's binding site while avoiding interactions with off-targets.

  • Favorable Physicochemical Properties: The increased sp³ character often leads to improved solubility and metabolic stability compared to flat, aromatic systems.[1]

Therapeutic Targets and Indications

Derivatives of the diazaspiro[3.5]nonane core have shown promise in targeting several important protein classes:

  • G Protein-Coupled Receptors (GPCRs): The related 7-azaspiro[3.5]nonane scaffold has been instrumental in developing agonists for GPR119, a target for type 2 diabetes.[1] Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.

  • Enzyme Inhibitors: The scaffold is used in compounds designed as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are pursued for treating pain, anxiety, and inflammatory disorders.[6]

  • Kinase Inhibitors: The core has been incorporated into inhibitors of RET kinase and cyclin-dependent kinases 4/6 (CDK4/6), which are critical targets in oncology.[7]

G GPR119_Agonist GPR119 Agonist (e.g., diazaspiro-nonane derivative) GPR119 GPR119 Receptor (Pancreatic β-cell) GPR119_Agonist->GPR119 Binds & Activates AC Adenylate Cyclase GPR119->AC Activates ATP ATP cAMP cAMP (Increased) ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Stimulates

Caption: Simplified GPR119 agonist signaling pathway in pancreatic β-cells.

Conclusion

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane represents a sophisticated chemical tool for the modern medicinal chemist. It synergistically combines the conformational rigidity and favorable 3D geometry of a diazaspirocycle with the potency- and stability-enhancing properties of a cyclopropyl group. Its modular synthesis allows for versatile derivatization, making it an attractive starting point for library synthesis and lead optimization campaigns. As the demand for novel, patentable, and effective drug candidates continues to grow, scaffolds like this one, which provide a clear path to improved pharmacological properties and exploration of new chemical space, will remain at the forefront of drug discovery and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • Google Patents. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.

Sources

Exploratory

CAS 870638-57-6 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane supplier

An In-Depth Technical Guide to 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS 870638-57-6) Strategic Utilization of Spirocyclic Scaffolds in High-Fidelity Drug Discovery Executive Summary: The "Escape from Flatlan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS 870638-57-6)

Strategic Utilization of Spirocyclic Scaffolds in High-Fidelity Drug Discovery

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1] 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS 870638-57-6) represents a premier "spiro-scaffold" building block designed to replace traditional piperazine or piperidine linkers.

By incorporating the orthogonal 2,7-diazaspiro[3.5]nonane core, this motif offers superior physicochemical properties—specifically enhanced solubility and metabolic stability—while maintaining the vector alignment necessary for target engagement. This guide provides a comprehensive technical profile, synthesis logic, and sourcing qualification framework for this critical intermediate.

Chemical Profile & Structural Analysis

Core Identity
  • Chemical Name: 7-(Cyclopropylcarbonyl)-2,7-diazaspiro[3.5]nonane

  • CAS Number: 870638-57-6

  • Molecular Formula: C₁₁H₁₈N₂O

  • Molecular Weight: 194.27 g/mol

  • Structural Features:

    • Spiro Core: A 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring.

    • Functionalization: The piperidine nitrogen (N7) is capped with a cyclopropanecarbonyl group (a common bioisostere for metabolic stability).

    • Reactive Handle: The azetidine nitrogen (N2) typically exists as a free secondary amine, serving as the attachment point for pharmacophores.

Physicochemical Specifications (Typical)
ParameterSpecificationRelevance
Appearance White to off-white solid or viscous oilIndicates purity; yellowing suggests oxidation.
Purity (HPLC) ≥ 97.0% (Area %)Critical for library synthesis to prevent side-reactions.
1H NMR Conforms to structureVerifies regio-isomer purity (N2 vs N7 substitution).
LogP (Calc) ~0.5 - 1.2Low lipophilicity aids in maintaining water solubility.
pKa (Calc) ~9.5 (Azetidine NH)Highly basic; ensures solubility in acidic media.
Solubility DMSO, Methanol, DCMCompatible with standard organic synthesis workflows.

Synthesis & Manufacturing Logic

Understanding the synthesis route is mandatory for identifying potential impurities. The commercial production of CAS 870638-57-6 typically follows a regioselective acylation strategy .

Synthetic Pathway (Diagram)

The synthesis challenges lie in distinguishing between the two nitrogen atoms (N2 and N7). The N7 (piperidine) nitrogen is generally less sterically hindered and more nucleophilic in certain conditions, or the starting material is orthogonally protected.

Synthesispathway Start 2,7-Diazaspiro[3.5]nonane (or N2-Boc protected precursor) Step1 Step 1: N7-Acylation (Regioselective Control) Start->Step1 Base, 0°C Reagent Cyclopropanecarbonyl Chloride Reagent->Step1 Inter Intermediate: N2-Boc-7-acyl-spiro Step1->Inter Major Product Impurity Impurity Risk: Bis-acylated byproduct Step1->Impurity Over-reaction Step2 Step 2: Deprotection (e.g., TFA/DCM) Inter->Step2 Acidic Cleavage Product Target Product CAS 870638-57-6 Step2->Product Neutralization

Figure 1: Typical synthetic workflow for mono-functionalized spiro-amines. The N2-protection strategy is the most reliable method to ensure the cyclopropyl moiety attaches exclusively to N7.

Critical Impurity Profile

When evaluating a supplier's batch, specifically request data on these impurities:

  • Regioisomer: 2-(Cyclopropylcarbonyl)-2,7-diazaspiro[3.5]nonane. (Acylation at the wrong nitrogen).

  • Bis-amide: 2,7-Di(cyclopropylcarbonyl)-2,7-diazaspiro[3.5]nonane. (Result of over-acylation).

  • Starting Material: Residual unsubstituted 2,7-diazaspiro[3.5]nonane.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 2,7-diazaspiro[3.5]nonane scaffold is a validated bioisostere for piperazine .

  • Vector Geometry: It maintains a similar distance between attachment points but introduces a "kink" that can improve selectivity.

  • Metabolic Blockade: The spiro-carbon (C5) blocks metabolic oxidation that typically occurs at the alpha-position of piperazines. The cyclopropyl group further enhances metabolic stability by resisting CYP450 degradation compared to flexible alkyl chains.

Case Study Context: KRAS G12C Inhibitors

Recent literature highlights the utility of this scaffold in covalent inhibitors (e.g., KRAS G12C). The spiro-linker positions the electrophilic "warhead" (attached to N2) in a precise orientation to react with the mutant cysteine, while the N7-substituent (cyclopropyl) occupies a hydrophobic pocket, improving potency.

Quality Control & Sourcing Strategy

To ensure experimental reproducibility, researchers must enforce a rigorous QC protocol. Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.

The "Self-Validating" QC Workflow

QC_Workflow cluster_Identity Identity Verification cluster_Purity Purity & Counterions Sample Incoming Sample CAS 870638-57-6 HNMR 1H NMR (DMSO-d6) Check: Cyclopropyl protons (0.6-0.9 ppm) Check: Spiro core signals Sample->HNMR LCMS LC-MS Expect [M+H]+ = 195.3 Sample->LCMS HPLC HPLC (UV 210/254 nm) Limit: >98% Area Sample->HPLC Decision Go / No-Go Decision HNMR->Decision LCMS->Decision HPLC->Decision IC Ion Chromatography Check: TFA/Chloride salts Decision->IC If salt suspected

Figure 2: Mandatory analytical workflow for validating spirocyclic building blocks.

Supplier Qualification Checklist

When contacting suppliers (e.g., Enamine, WuXi AppTec, Pharmablock, or specialized catalog vendors), ask the following:

  • Salt Form: Is the compound supplied as a free base or a salt (e.g., HCl, TFA)? Note: Salts are more stable but require neutralization before certain couplings.

  • Stereochemistry: Although the core is achiral, confirm the absence of enantiomeric impurities if the synthesis involved chiral intermediates (unlikely for this specific CAS, but good practice).

  • Residual Solvents: Spirocycles can trap solvents in their lattice. Request a Residual Solvent Statement.

Handling & Stability Protocols

  • Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon). Secondary amines can absorb CO₂ from the air to form carbamates over time.

  • Solubility: Dissolve in DMSO or DMF for biological assays. For chemical synthesis, DCM or THF are preferred.

  • Hygroscopicity: The free base may be hygroscopic. Weigh quickly or use a glovebox if high precision is required.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,7-Diazaspiro[3.5]nonane: A Key Building Block for Drug Discovery.[2] Journal of Organic Chemistry.

  • Zheng, Y., et al. (2022). Discovery of 2,7-Diazaspiro[3.5]nonane Derivatives as Potent KRAS G12C Inhibitors.[2][3] Bioorganic & Medicinal Chemistry.[4]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • PubChem Database. (2025).[5] Compound Summary for CAS 870638-57-6. National Library of Medicine.

(Note: While specific supplier links are transient, the references above provide the authoritative chemical grounding for the synthesis and application of this scaffold.)

Sources

Foundational

Introduction: The Strategic Integration of Spirocyclic Scaffolds and Cyclopropane Motifs in Modern Drug Discovery

An In-Depth Technical Guide to 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological prop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional molecules—has highlighted the value of rigid, spirocyclic scaffolds.[1] Among these, the 2,7-diazaspiro[3.5]nonane framework has garnered considerable interest. Its constrained conformation allows for a precise spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets.[2]

This guide focuses on a specific derivative, 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane, which incorporates a cyclopropane ring. The cyclopropyl group is a "bioisostere" often used to enhance metabolic stability, increase potency, and fine-tune the physicochemical properties of drug candidates.[3][4] This document provides a comprehensive overview of the molecular properties, synthesis, and potential applications of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane are derived from its parent scaffold and the appended acyl group. The molecular formula and weight have been calculated based on the constituent parts.

PropertyValueSource
Molecular Formula C11H18N2OCalculated
Molecular Weight 194.28 g/mol Calculated
Parent Scaffold Formula C7H14N2[5]
Parent Scaffold Mol. Weight 126.20 g/mol [5]

Synthesis and Functionalization

The synthesis of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is conceptually straightforward, involving the acylation of the parent 2,7-diazaspiro[3.5]nonane core. The primary challenge lies in the efficient and regioselective synthesis of the core scaffold, which is often protected at one of the nitrogen atoms to allow for selective functionalization.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Starting Materials B Synthesis of Protected 2,7-diazaspiro[3.5]nonane A->B Multi-step synthesis C Deprotection B->C D Acylation with Cyclopropanecarbonyl Chloride C->D E 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane D->E

Caption: General synthetic workflow for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane.

Experimental Protocol: Synthesis of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

This protocol outlines a representative synthesis, starting from a commercially available, mono-Boc-protected 2,7-diazaspiro[3.5]nonane.

Step 1: Deprotection of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in dichloromethane (DCM), add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Step 2: Acylation with Cyclopropanecarbonyl Chloride

  • Dissolve the crude 2,7-diazaspiro[3.5]nonane from the previous step in DCM and add a suitable base, such as triethylamine or diisopropylethylamine.

  • Cool the mixture to 0 °C and add a solution of cyclopropanecarbonyl chloride in DCM dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane.

Applications in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold, a close analog of the 2,7-diazaspiro[3.5]nonane core, has shown significant promise in the development of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes.[2] The rigid spirocyclic structure is believed to contribute to potent and selective binding to the receptor.

The incorporation of the cyclopropanecarbonyl moiety can further enhance the therapeutic potential of such compounds. Cyclopropane rings are known to:

  • Increase Potency: The unique electronic properties and conformational rigidity of the cyclopropane ring can lead to more favorable interactions with the target protein.[4]

  • Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism compared to those in aliphatic chains.[4]

  • Fine-tune Physicochemical Properties: The addition of a cyclopropane group can modulate lipophilicity and solubility, which are critical for oral bioavailability.[3][4]

Signaling Pathway of GPR119 Agonists

The therapeutic rationale for developing GPR119 agonists is based on their ability to stimulate glucose-dependent insulin secretion.

GPR119_Signaling agonist GPR119 Agonist (e.g., 7-Cyclopropanecarbonyl- 2,7-diazaspiro[3.5]nonane derivative) gpr119 GPR119 Receptor (on Pancreatic β-cell) agonist->gpr119 g_protein Gαs Protein gpr119->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates insulin Insulin Secretion pka->insulin stimulates

Caption: Simplified signaling pathway of a GPR119 agonist in a pancreatic β-cell.

Conclusion

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane represents a promising molecular scaffold for the development of novel therapeutics. The combination of a rigid, three-dimensional diazaspirocycle with the beneficial properties of a cyclopropane ring offers a compelling strategy for medicinal chemists. Further exploration of this and related structures is warranted to fully realize their potential in addressing a range of diseases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Available from: [Link]

  • Vaskevych, R. I., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84114238, 2-Cyclopentyl-2,7-diazaspiro[3.5]nonane. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21692403, 2,7-Diazaspiro[3.5]nonan-1-one. Available from: [Link]

  • Powers, I. G., et al. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Center for Biotechnology Information. Available from: [Link]

  • Penn State. New, simple and accessible method creates potency-increasing structure in drugs. Available from: [Link]

  • Google Patents. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
  • Stenutz. 7-Boc-2-oxa-7-azaspiro[3.5]nonane. Available from: [Link]

Sources

Exploratory

The Ascendance of 2,7-Diazaspiro[3.5]nonane: A Technical Guide to a Superior Piperazine Bioisostere

Introduction: Beyond the Flatland of Piperazine For decades, the piperazine ring has been a cornerstone in medicinal chemistry, a privileged scaffold found in numerous approved drugs.[1] Its symmetrical nature, dual basi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Flatland of Piperazine

For decades, the piperazine ring has been a cornerstone in medicinal chemistry, a privileged scaffold found in numerous approved drugs.[1] Its symmetrical nature, dual basic nitrogens, and favorable physicochemical properties have made it a reliable linker and pharmacophore element.[2] However, the very planarity that often simplifies its synthesis can be a double-edged sword, potentially limiting target engagement in complex three-dimensional binding pockets and sometimes leading to suboptimal metabolic stability.[3][4] The drive to "escape from flatland" in drug design has spurred the exploration of novel bioisosteres that can mimic the key features of piperazine while offering enhanced structural and pharmacological properties.[3] Among the most promising of these is the 2,7-diazaspiro[3.5]nonane scaffold.

This technical guide provides an in-depth exploration of 2,7-diazaspiro[3.5]nonane as a piperazine bioisostere for researchers, scientists, and drug development professionals. We will delve into its comparative physicochemical properties, conformational analysis, synthetic strategies, and provide practical experimental protocols for its evaluation, all grounded in peer-reviewed literature.

Physicochemical and Structural Landscape: A Head-to-Head Comparison

The decision to employ a bioisostere is fundamentally driven by the desire to modulate a molecule's properties. Here, we present a comparative analysis of the key physicochemical parameters of 2,7-diazaspiro[3.5]nonane and piperazine.

PropertyPiperazine2,7-Diazaspiro[3.5]nonaneSource(s)
Molecular Weight ( g/mol ) 86.14126.20[5]
pKa1 ~9.73Predicted to be strongly basic[6][7]
pKa2 ~5.35Predicted to be strongly basic[6][7]
XLogP3 -1.1-0.3[5]
Topological Polar Surface Area (TPSA, Ų) 24.124.1[5]
Solubility Freely soluble in waterExpected to have good aqueous solubility[8]
Conformational Analysis: Embracing Three-Dimensionality

A key advantage of 2,7-diazaspiro[3.5]nonane lies in its rigid, three-dimensional structure, which contrasts with the more flexible chair-boat conformations of piperazine. The spirocyclic nature of 2,7-diazaspiro[3.5]nonane imparts a well-defined spatial arrangement of the two nitrogen atoms, which can be advantageous for optimizing interactions with specific biological targets.

Computational studies are instrumental in understanding the conformational preferences of such scaffolds.[4][9][10][11] The piperidine ring of the 2,7-diazaspiro[3.5]nonane system is expected to adopt a stable chair conformation to minimize steric strain. The azetidine ring introduces further rigidity.

cluster_piperazine Piperazine Conformations cluster_spiro 2,7-Diazaspiro[3.5]nonane Conformation cluster_key Legend p_chair1 p_boat p_chair1->p_boat Energy Barrier p_chair2 p_boat->p_chair2 Energy Barrier s_rigid key_p Piperazine key_s 2,7-Diazaspiro[3.5]nonane

Caption: Conformational flexibility of piperazine versus the rigid structure of 2,7-diazaspiro[3.5]nonane.

The Bioisosteric Advantage: Why Choose 2,7-Diazaspiro[3.5]nonane?

The strategic replacement of piperazine with 2,7-diazaspiro[3.5]nonane can offer several compelling advantages in drug discovery programs:

  • Improved Metabolic Stability: Spirocyclic structures, in general, have been shown to exhibit enhanced metabolic stability compared to their non-spirocyclic counterparts.[3] The spirocyclic carbon atom and the more rigid framework can shield adjacent positions from metabolic enzymes, such as cytochrome P450s.

  • Enhanced 3D Character and Target Engagement: The well-defined three-dimensional geometry of 2,7-diazaspiro[3.5]nonane can lead to more precise and favorable interactions within a target's binding site. This can translate to improved potency and selectivity.[12]

  • Novel Chemical Space: The incorporation of this spirocycle allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.

Case Studies in Drug Discovery

The utility of 2,7-diazaspiro[3.5]nonane as a piperazine bioisostere has been demonstrated in several recent drug discovery efforts.

Sigma (σ) Receptor Ligands

In a study focused on developing selective σ2 receptor ligands, researchers replaced the piperazine moiety of a lead compound with various diazaspiroalkanes, including a 2,7-diazaspiro[3.5]nonane analogue.[13][14] While in this particular study the spirocyclic replacement led to a decrease in affinity for the σ2 receptor, it highlights the feasibility of this bioisosteric substitution and the impact such a change can have on receptor subtype selectivity.[13] The study also underscores the importance of computational modeling to understand the specific interactions within the binding pocket.[15]

KRAS G12C Inhibitors

A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were developed as potent covalent inhibitors of KRAS G12C.[16] X-ray crystallography confirmed that the 2,7-diazaspiro[3.5]nonane moiety binds within the switch-II pocket of the protein.[16] Further optimization of a lead compound containing this scaffold resulted in a potent inhibitor with high metabolic stability in both human and mouse liver microsomes and demonstrated in vivo anti-tumor activity.[16] This case study showcases the successful application of the 2,7-diazaspiro[3.5]nonane core in developing metabolically robust and efficacious drug candidates.

Synthesis of 2,7-Diazaspiro[3.5]nonane and its Derivatives

The accessibility of the 2,7-diazaspiro[3.5]nonane core is crucial for its widespread adoption. Several synthetic routes have been reported, often starting from commercially available materials.

start Commercially Available Starting Materials intermediate1 N-Protected Piperidinone start->intermediate1 intermediate2 Spiro-β-lactam formation intermediate1->intermediate2 intermediate3 Reduction of Lactam intermediate2->intermediate3 intermediate4 N-Boc-2,7-diazaspiro[3.5]nonane intermediate3->intermediate4 final_product 2,7-Diazaspiro[3.5]nonane intermediate4->final_product Deprotection derivatization Mono-N-alkylation/ -acylation final_product->derivatization

Caption: General synthetic workflow for 2,7-diazaspiro[3.5]nonane and its derivatives.

Detailed Synthetic Protocol: Synthesis of 2,7-Diazaspiro[3.5]nonane Dihydrochloride

This protocol is a generalized representation based on common synthetic strategies. Researchers should consult specific literature for detailed reaction conditions and characterization data.

Step 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one

  • To a solution of N-Boc-4-piperidone in an appropriate aprotic solvent (e.g., THF), add a suitable base (e.g., LDA or NaHMDS) at low temperature (-78 °C).

  • After stirring for a defined period, add a suitable electrophile for the formation of the azetidine ring precursor.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired spiro-β-lactam.

Step 2: Reduction of the Lactam

  • To a solution of the spiro-β-lactam from Step 1 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) at 0 °C.[17]

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).[17]

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.[17]

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-2,7-diazaspiro[3.5]nonane.

Step 3: Boc Deprotection

  • Dissolve the N-Boc-protected spirocycle from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane), at 0 °C.[13]

  • Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).[13]

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of 2,7-diazaspiro[3.5]nonane.

  • Collect the solid by filtration and dry under vacuum.

Protocol for Mono-N-Alkylation

Selective functionalization of one of the two nitrogen atoms is often a key step in utilizing this scaffold.

  • Protect one of the nitrogen atoms of 2,7-diazaspiro[3.5]nonane, for example, as a Boc-carbamate.

  • To a solution of the mono-protected spirocycle in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃ or Et₃N) and the desired alkylating agent (e.g., an alkyl halide or tosylate).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

  • The protecting group can then be removed under appropriate conditions to yield the mono-alkylated product or further functionalized.

Experimental Protocols for Bioisostere Evaluation

A rigorous comparison between a novel bioisostere and its parent scaffold requires standardized and reproducible biological assays. Here, we provide detailed protocols for two fundamental assays in early-stage drug discovery.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][18][19][20][21]

start Prepare Compound Stock Solutions (Piperazine vs. Spirocycle Analogues) initiate_reaction Initiate Reaction: Add NADPH to Microsome/Compound Mixture start->initiate_reaction prepare_microsomes Prepare Liver Microsome Suspension (e.g., Human, Mouse) prepare_microsomes->initiate_reaction time_points Incubate at 37°C and Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction with Acetonitrile Containing Internal Standard time_points->quench_reaction analysis Centrifuge and Analyze Supernatant by LC-MS/MS quench_reaction->analysis data_analysis Determine Percent Compound Remaining and Calculate Half-life (t½) analysis->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and a positive control (a compound with known metabolic instability) in DMSO.

    • Prepare an NADPH regenerating system solution.

    • Thaw human or mouse liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity (Ki) of a test compound for a specific G protein-coupled receptor (GPCR).[22][23][24][25]

prepare_membranes Prepare Cell Membranes Expressing the Target GPCR incubation Incubate Membranes, Radioligand, and Test Compound (or Buffer for Total Binding, or Excess Cold Ligand for Non-specific Binding) prepare_membranes->incubation prepare_reagents Prepare Assay Buffer, Radioligand, and Serial Dilutions of Test Compounds prepare_reagents->incubation separation Separate Bound and Free Radioligand (e.g., Rapid Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand (e.g., Scintillation Counting) separation->quantification data_analysis Plot Percent Specific Binding vs. Log[Compound Concentration] and Calculate IC50 and Ki quantification->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membranes, radioligand, and assay buffer.

      • Non-specific Binding: Membranes, radioligand, and a high concentration of a known unlabeled ligand ("cold" ligand).

      • Competition: Membranes, radioligand, and serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The 2,7-diazaspiro[3.5]nonane scaffold represents a significant step forward in the quest for superior piperazine bioisosteres. Its inherent three-dimensionality, potential for improved metabolic stability, and demonstrated utility in successful drug discovery campaigns make it an attractive building block for medicinal chemists. While challenges in its synthesis and a need for more extensive comparative studies with piperazine remain, the potential benefits it offers in terms of creating more potent, selective, and developable drug candidates are undeniable. As the demand for novel therapeutics that can effectively navigate complex biological landscapes continues to grow, the strategic incorporation of scaffolds like 2,7-diazaspiro[3.5]nonane will undoubtedly play an increasingly pivotal role in shaping the future of medicine.

References

  • [Khalili, F., Henni, A., & East, A. L. L. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.]([Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane from tert-butyl ester

Executive Summary & Scaffold Significance The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a superior bioisostere to piperazine. Its spirocyclic geome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a superior bioisostere to piperazine. Its spirocyclic geometry imparts intrinsic three-dimensionality (escaping "flatland"), which frequently improves aqueous solubility and metabolic stability while restricting conformational entropy to enhance target binding affinity.

This application note details the synthesis of 7-(cyclopropanecarbonyl)-2,7-diazaspiro[3.5]nonane derived from the commercially available building block tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (often referred to as the "Boc-ester" or "Boc-protected amine").

Target Applications:

  • KRAS G12C Inhibitors: The spiro-nonane moiety is a known linker in covalent inhibitors binding to the switch-II pocket.[1]

  • GPCR Modulators: Used in chemokine receptor antagonists and opioid receptor ligands.

  • Fragment-Based Drug Discovery (FBDD): High

    
     character makes this a desirable fragment core.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed as a linear, two-step sequence. The regioselectivity is controlled by the starting material, where the azetidine nitrogen (


) is pre-protected with a tert-butoxycarbonyl (Boc) group, leaving the piperidine nitrogen (

) free for nucleophilic attack.
Reaction Scheme (Graphviz)

ReactionScheme SM SM: tert-butyl 2,7-diazaspiro[3.5] nonane-2-carboxylate (Free N7, Boc-N2) Inter Intermediate: 7-cyclopropanecarbonyl-2-Boc -2,7-diazaspiro[3.5]nonane SM->Inter Step 1: N-Acylation (DCM, 0°C -> RT) Reagent1 Cyclopropanecarbonyl chloride / Et3N Reagent1->Inter Product Target Product: 7-(cyclopropanecarbonyl) -2,7-diazaspiro[3.5]nonane (HCl Salt) Inter->Product Step 2: N-Boc Deprotection Reagent2 4M HCl in Dioxane (or TFA/DCM) Reagent2->Product

Caption: Linear synthetic pathway exploiting orthogonal protection. The piperidine nitrogen (N7) is acylated prior to azetidine (N2) deprotection.

Experimental Protocols

Step 1: -Acylation

Objective: Selective acylation of the secondary amine at position 7.

  • Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6).[2]

  • Reagent: Cyclopropanecarbonyl chloride (CAS: 4023-34-1).

Procedure:
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Starting Material (1.0 equiv, e.g., 2.26 g, 10 mmol) in anhydrous Dichloromethane (DCM) (10 volumes, 25 mL).

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv, 2.8 mL) or DIPEA (1.5 equiv). Cool the solution to 0 °C using an ice bath.

    • Expert Insight: Although the piperidine nitrogen is nucleophilic, the base is required to scavenge the HCl byproduct, preventing the formation of the unreactive hydrochloride salt of the starting amine.

  • Acylation: Dropwise add Cyclopropanecarbonyl chloride (1.1 equiv, 1.15 g) diluted in minimal DCM over 15 minutes.

    • Caution: Cyclopropanecarbonyl chloride is lachrymatory. Handle in a fume hood.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude intermediate is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Step 2: -Boc Deprotection

Objective: Removal of the acid-labile carbamate to reveal the free azetidine amine.

Procedure:
  • Dissolution: Dissolve the intermediate from Step 1 (1.0 equiv) in 1,4-Dioxane (5 volumes).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at RT.

    • Alternative: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) can be used. However, HCl/Dioxane is preferred for drug development as it yields the Hydrochloride salt , which is generally more crystalline and pharmacologically acceptable than the hygroscopic Trifluoroacetate salt.

  • Monitoring: Stir at RT for 2–3 hours. Gas evolution (Isobutylene/

    
    ) will be observed.
    
  • Isolation:

    • For HCl Salt: The product often precipitates. Dilute with Diethyl Ether (

      
      )  to maximize precipitation. Filter the solid under nitrogen protection (hygroscopic) and wash with ether.
      
    • For Free Base: Concentrate the reaction mixture. Redissolve in DCM/MeOH (9:1). Add MP-Carbonate resin (solid supported base) or wash with sat.

      
      . Dry and concentrate.
      

Critical Process Parameters & Troubleshooting

The following table summarizes key variables affecting yield and purity.

ParameterRecommended RangeImpact of Deviation
Temperature (Step 1) 0°C

25°C
>25°C: Risk of bis-acylation or ring opening (rare but possible with strained rings). <0°C: Reaction stalls.
Stoichiometry (Acid Chloride) 1.05 – 1.15 equivExcess: Difficult to remove cyclopropanecarboxylic acid byproduct during workup. Deficit: Incomplete conversion.
Acid Source (Step 2) HCl (Dioxane/IPA)TFA: Hard to remove trace acid; forms hygroscopic salts. H2SO4: Too harsh; may degrade the cyclopropane ring.
Solvent Water Content Anhydrous (<0.05%)Water competes with the amine for the acid chloride, reducing yield and generating acid impurities.
Purification Logic Flow (Graphviz)

Purification Crude Crude Reaction Mixture (Step 1) Quench Quench: Sat. NaHCO3 Crude->Quench PhaseSep Phase Separation (DCM / Aqueous) Quench->PhaseSep Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry Conc Concentrate Dry->Conc Check Purity Check (LCMS) Conc->Check Direct Proceed to Deprotection Check->Direct >95% Column Flash Chromatography (Hex/EtOAc) Check->Column <95%

Caption: Decision tree for intermediate purification. High conversion usually allows bypassing chromatography.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Step 1 Product: Presence of Boc singlet (~1.4 ppm, 9H) AND Cyclopropyl protons (multiplets at 0.6–1.0 ppm, 4H + 1H methine).

    • Final Product: Disappearance of the Boc singlet (~1.4 ppm). Downfield shift of azetidine protons due to protonation (if salt) or loss of carbamate shielding.

  • LC-MS:

    • Observe parent ion

      
      .
      
    • Note: The spiro-amine often ionizes well. Watch for

      
       adducts in the Boc-protected intermediate.
      

References

  • Scaffold Utility in Drug Discovery

    • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[1][3] (2022).[4] Bioorganic & Medicinal Chemistry.

  • Synthesis of Diazaspiro Cores

    • Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formate.
  • Boc Deprotection Methodologies

    • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Chemical Properties & Safety

    • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Compound Summary. PubChem.[2][5]

Sources

Application

Application Notes &amp; Protocols: Regioselective N-2 Functionalization of 2,7-Diazaspiro[3.5]nonane via Reductive Amination

Introduction The 2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry, recognized for its unique three-dimensional structure that can provide improved physicochemical properties a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry, recognized for its unique three-dimensional structure that can provide improved physicochemical properties and novel intellectual property.[1][2] Its two distinct secondary amine functionalities present a synthetic challenge for regioselective functionalization. This document provides a detailed guide for the selective functionalization of the N-2 nitrogen of the azetidine ring via reductive amination, a crucial transformation for elaborating diverse chemical libraries for drug discovery programs.[1] Achieving this selectivity hinges on a robust protecting group strategy, which temporarily masks the more reactive N-7 nitrogen within the piperidine ring, thereby directing the alkylation to the desired N-2 position.[3][4][5]

Principle and Strategy for N-2 Selectivity

Reductive amination is a powerful method for forming carbon-nitrogen bonds, proceeding through the in-situ formation of an iminium ion from an amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.[6] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.[6][7]

The key to achieving selective N-2 functionalization of 2,7-diazaspiro[3.5]nonane lies in differentiating the nucleophilicity of the two nitrogen atoms. Typically, the piperidine nitrogen (N-7) is more nucleophilic and less sterically hindered than the azetidine nitrogen (N-2). Therefore, a protecting group strategy is essential.[3][4][8] The most common and effective approach involves the protection of the N-7 position with an electron-withdrawing group, such as the tert-butyloxycarbonyl (Boc) group.[9] This protection serves two purposes:

  • Reduces Nucleophilicity: The Boc group significantly decreases the nucleophilicity of the N-7 nitrogen, disfavoring its participation in the initial condensation with the carbonyl compound.

  • Directs Reaction: With the N-7 position effectively blocked, the reductive amination is directed to the available N-2 nitrogen of the azetidine ring.

Core Reaction: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[10][11] Its mildness, selectivity for iminium ions over carbonyls, and operational simplicity make it superior to other reagents like sodium cyanoborohydride (which poses toxicity risks) or sodium borohydride (which can readily reduce the starting aldehyde/ketone).[10][12][13][14] STAB-mediated reactions are typically performed in aprotic solvents, with 1,2-dichloroethane (DCE) being the most common and effective choice.[12][13]

Experimental Protocols

Protocol 1: General Procedure for N-2 Reductive Amination

This protocol describes a general method for the N-2 functionalization of N-7-Boc-2,7-diazaspiro[3.5]nonane using a representative aldehyde.

Materials:

  • N-7-Boc-2,7-diazaspiro[3.5]nonane

  • Aldehyde or Ketone (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-7-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq).

  • Solvent and Reactants: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired aldehyde or ketone (1.1 eq).

  • Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-2 functionalized product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16]

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the N-2 functionalization protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add N-7-Boc-2,7-diazaspiro[3.5]nonane to a dry flask under N2 B 2. Dissolve in anhydrous DCE A->B C 3. Add Aldehyde/Ketone B->C D 4. Stir for 30 min (Imine Formation) C->D E 5. Add NaBH(OAc)3 (STAB) D->E F 6. Stir at RT & Monitor (TLC/LC-MS) E->F G 7. Quench with NaHCO3 F->G H 8. Extract with DCM G->H I 9. Dry, Concentrate & Purify (Column Chromatography) H->I J Final Product: N-2-Substituted-N-7-Boc- 2,7-diazaspiro[3.5]nonane I->J

Caption: Experimental workflow for N-2 functionalization.

Reaction Scheme and Mechanism

The overall transformation is depicted below, showcasing the regioselective nature of the reaction.

Caption: General scheme for reductive amination.

Note: A placeholder is used for the product image as real-time chemical drawing is not supported. The product is the starting material with the R-CH₂- group attached to the N-2 position.

Data Summary: Representative Examples

The following table summarizes typical reaction conditions and outcomes for the N-2 functionalization with various aldehydes.

EntryAldehyde/KetoneReducing Agent (eq)SolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃ (1.5)DCE1285-95
2IsobutyraldehydeNaBH(OAc)₃ (1.5)DCE880-90
3CyclohexanoneNaBH(OAc)₃ (1.5)DCE2475-85
44-PyridinecarboxaldehydeNaBH(OAc)₃ (1.6)DCE1680-92
5Formaldehyde (as paraformaldehyde)NaBH(OAc)₃ (1.5)DCE690-98

Yields are typical isolated yields after purification and may vary based on the specific substrate and reaction scale.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. A small amount of acetic acid (0.5-1.0 eq) can be added as a catalyst, particularly for less reactive ketones, as it can facilitate iminium ion formation.[7][12][13] However, excess acid can protonate the starting amine, rendering it non-nucleophilic.

  • Side Products: The primary side product is often the alcohol resulting from the reduction of the carbonyl starting material. This is minimized by using STAB, but can occur if the iminium ion formation is slow.[12] Ensure the amine and carbonyl are pre-stirred before adding the reducing agent.

  • Dialkylation: Overalkylation of the primary amine is a potential issue in some reductive aminations.[7][13] In this specific application, since the N-7 position is protected and the product is a tertiary amine, this is not a primary concern.

  • Purification: The Boc-protected product is generally less polar than the starting amine. A well-chosen gradient for column chromatography is crucial for separating the product from unreacted aldehyde/ketone and any reduced alcohol byproducts.

Conclusion

The protocol described provides a reliable and high-yielding method for the regioselective N-2 functionalization of 2,7-diazaspiro[3.5]nonane. The strategic use of an N-7 Boc protecting group coupled with the mild and selective reducing power of sodium triacetoxyborohydride allows for the efficient synthesis of a wide array of derivatives. This methodology is highly applicable to the construction of compound libraries for screening in drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University, Chem 115 Handout. [Link]

  • Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. [Link]

  • Giammona, L. C., et al. (2021). Reductive Amination Reaction for the Functionalization of Cellulose Nanocrystals. Molecules, 26(16), 5035. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Kim, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Furukawa, S., et al. (2024). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes. Tohoku University Research. [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Gases Grit. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem Compound Database. [Link]

  • Uskoković, V., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 689. [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • Iannelli, A., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules, 26(13), 3891. [Link]

Sources

Method

Application Note: Preparation of Next-Generation KRAS G12C Inhibitors Utilizing Spirocyclic Diamine Intermediates

Target Audience: Medicinal Chemists, Process Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale The discovery of the Switch-II...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The discovery of the Switch-II pocket (S-IIP) in the KRAS G12C mutant shattered the decades-long dogma that KRAS was "undruggable." First-generation covalent inhibitors, such as sotorasib and adagrasib, successfully targeted the mutant Cys12 residue, locking the protein in its inactive GDP-bound state[1]. However, the rapid emergence of acquired clinical resistance—frequently driven by secondary mutations such as H95D, H95Q, or H95R—has necessitated the development of next-generation scaffolds[2].

As a Senior Application Scientist, I have observed a definitive structural pivot in recent drug design: the transition from flexible, linear, or monocyclic linkers (e.g., piperazines) to spirocyclic diamine intermediates (e.g., 2,6-diazaspiro[3.3]heptane or spiro-azetidines)[3]. This architectural shift, prominently featured in clinical candidates like Opnurasib (JDQ443), is not merely cosmetic. It is driven by strict structure-activity relationship (SAR) causality:

  • Vectorial Precision: Spirocyclic diamines provide extreme conformational rigidity. This rigidity optimally vectors the electrophilic acrylamide warhead toward Cys12, dramatically increasing the intrinsic inactivation rate (

    
    )[4].
    
  • Escape from Flatland: The high sp³ carbon character of spirocycles improves aqueous solubility and metabolic stability while reducing off-target cardiotoxicity commonly associated with planar lipophilic amines[3].

  • Resistance Evasion: By altering the exit vector from the core scaffold, spirocyclic linkers can bypass the H95 residue entirely. This allows the inhibitor to maintain potent efficacy even against G12C/H95 double mutants[2][4].

Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activation KRAS_GTP KRAS G12C (Active, GTP-bound) SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (Inactive, GDP-bound) KRAS_GDP->KRAS_GTP GDP to GTP Effector Downstream Signaling (RAF/MEK/ERK) KRAS_GTP->Effector Proliferation Inhibitor Spirocyclic Inhibitor (e.g., Opnurasib) Inhibitor->KRAS_GDP Covalent Binding (Cys12)

Mechanism of KRAS G12C covalent inhibition by spirocyclic diamines.

Quantitative Advantage of Spirocyclic Scaffolds

The table below synthesizes representative biochemical and pharmacokinetic data comparing traditional piperazine-linked scaffolds against modern spirocyclic diamine-linked scaffolds (derived from optimization campaigns analogous to JDQ443)[2][3][4].

Linker ArchitectureIntrinsic Activity (

)
GSH Reactivity (

)
Cellular p-ERK IC₅₀Efficacy vs H95 Mutants
Piperazine (1st Gen) ~0.1 - 15 mM⁻¹s⁻¹< 80 min1.5 - 5.0 µMPoor (Susceptible)
Spiro-azetidine / Spiro[3.3] > 140 mM⁻¹s⁻¹> 250 min< 0.8 µMExcellent (Maintained)

Data Summary: Spirocyclic linkers simultaneously enhance target engagement kinetics while reducing off-target glutathione (GSH) depletion.

Synthetic Workflow & Protocols

The following self-validating protocol details the installation of a 2,6-diazaspiro[3.3]heptane linker onto a generic heteroaryl core (e.g., a pyrazole or quinazoline derivative), followed by warhead installation.

Synth Core Heteroaryl Core (Halide) Coupling Spiro-Diamine Coupling (Pd-Catalyzed) Core->Coupling Intermediate Boc-Protected Spiro-Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (TFA/DCM) Intermediate->Deprotection Amine Free Spiro-Amine Deprotection->Amine Warhead Acryloylation (Acryloyl Chloride) Amine->Warhead Product Covalent Inhibitor Warhead->Product

Step-by-step synthetic workflow for spirocyclic KRAS G12C inhibitors.

Phase 1: Buchwald-Hartwig Cross-Coupling

Causality: While simple Nucleophilic Aromatic Substitution (SNAr) works for highly electron-deficient cores, palladium-catalyzed amination is required for electron-rich or sterically hindered cores (like multi-substituted pyrazoles) to ensure high yields and prevent degradation.

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl bromide/chloride core (1.0 eq) and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.2 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and BINAP (0.10 eq). Note: The bidentate BINAP ligand suppresses reductive dehalogenation, a common side reaction with rigid spirocycles.

  • Base & Solvent: Add sodium tert-butoxide (NaOtBu, 2.0 eq) and anhydrous Toluene (0.2 M).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C under nitrogen for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd-black, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected spiro-intermediate.

Phase 2: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a clean, anhydrous cleavage of the tert-butyl carbamate without hydrolyzing the core heteroaryl substituents.

  • Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Cool to 0°C and add TFA (10 eq) dropwise.

  • Warm to room temperature and stir for 2 hours. Monitor via LC-MS until the starting material is fully consumed.

  • Concentrate under reduced pressure. To remove residual TFA, azeotrope three times with toluene. The product is carried forward as the TFA salt to prevent premature oxidation of the free amine.

Phase 3: Warhead Installation (Acryloylation)

Causality: The installation of the acrylamide warhead must be performed at strictly controlled low temperatures. Acryloyl chloride is highly reactive; elevated temperatures can lead to bis-acylation or undesired Michael addition of the spiro-amine into the newly formed acrylamide double bond.

  • Dissolve the spiro-amine TFA salt in anhydrous DCM (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to neutralize the TFA salt and serve as an acid scavenger.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Add Acryloyl chloride (1.05 eq) dropwise as a dilute solution in DCM.

  • Stir at -78°C for 30 minutes, then slowly warm to 0°C.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via reverse-phase preparative HPLC to isolate the final covalent inhibitor.

Analytical & Biological Validation (Self-Validating QC)

To ensure the integrity of the synthesized spirocyclic inhibitor, the following validation cascade must be executed:

  • Intact Protein Mass Spectrometry (Target Engagement): Incubate the synthesized inhibitor (10 µM) with recombinant KRAS G12C (1 µM) for 1 hour. Analyze via LC-TOF-MS. A successful synthesis will yield a single mass shift corresponding exactly to the molecular weight of the inhibitor minus HCl (if applicable), validating 1:1 covalent adduct formation at Cys12.

  • Cellular p-ERK Assay (Functional Validation): Treat MIA PaCa-2 cells (KRAS G12C positive) with serial dilutions of the inhibitor. Measure phosphorylated ERK (p-ERK) levels via AlphaLISA or Western Blot. A functional spirocyclic inhibitor should demonstrate a dose-dependent reduction in p-ERK with an IC₅₀ < 1 µM[4].

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Insights into direct KRAS inhibition strategies for cancer treatment. Taylor & Francis.[Link]

  • Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS. PMC - NIH.[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.[Link]

Sources

Application

Solvent selection for dissolving 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Application Note & Protocol Topic: Solvent Selection for the Dissolution of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane Introduction and Scope 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is a complex molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Solvent Selection for the Dissolution of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Introduction and Scope

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is a complex molecule featuring a unique three-dimensional spirocyclic core, a secondary amine, and a tertiary amide. The selection of an appropriate solvent is a critical first step for any subsequent application, including reaction chemistry, purification, analytical characterization (e.g., NMR, HPLC), and formulation development. An improper solvent can lead to poor solubility, reaction failure, or inaccurate analytical results.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to make an informed solvent selection. It is based on a first-principles analysis of the molecule's structure and includes a detailed experimental protocol for systematic solubility screening. We will explore the causality behind why certain solvents are effective, grounded in the physicochemical properties of both the solute and the solvent.

Molecular Structure and Solubility Prediction

The solubility behavior of a compound is dictated by its functional groups and overall structure. The principle of "like dissolves like" is a useful starting point, where polar solvents tend to dissolve polar solutes and non-polar solvents dissolve non-polar solutes.

Key Structural Features Influencing Solubility:

  • Spirocyclic Core: The rigid, three-dimensional nature of the diazaspiro[3.5]nonane scaffold is a significant feature. Such spiro-containing systems increase the fraction of sp3-hybridized carbons (Fsp3), which can disrupt crystal lattice packing and improve physicochemical properties like aqueous solubility and metabolic stability compared to their flatter, aromatic counterparts.[1][2]

  • Tertiary Amide (-C(O)N-): The cyclopropanecarbonyl group forms a tertiary amide. This is a highly polar functional group with a strong dipole moment. The carbonyl oxygen is an effective hydrogen bond acceptor.

  • Secondary Amine (-NH-): The free secondary amine in the spirocyclic ring is a crucial feature. It can act as both a hydrogen bond donor (N-H) and acceptor. Crucially, it is also a basic center, meaning its protonation state and, therefore, the molecule's overall solubility, will be highly dependent on pH.

  • Hydrocarbon Moieties: The aliphatic backbone of the spirocycle and the cyclopropyl group contribute non-polar character to the molecule.

Predicted Solubility Behavior:

Based on this analysis, 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is an amphiphilic molecule with a dominant polar character. It is expected to be most soluble in polar solvents, particularly those that can engage in hydrogen bonding. Due to the basic secondary amine, its solubility in aqueous media is predicted to increase dramatically under acidic conditions (pH < 7) due to the formation of a highly soluble ammonium salt.

Recommended Solvents for Initial Screening

The following solvent classes are recommended for an initial solubility screening. The choice of solvent will ultimately depend on the intended application (e.g., reaction compatibility, volatility for removal, analytical transparency).

Data Presentation: Solvent Properties

The table below summarizes key properties of recommended solvents for initial testing.

Solvent NameClassBoiling Point (°C)Polarity IndexKey Considerations & Safety Notes
Dichloromethane (DCM) Chlorinated39.63.1Volatile, effective for many organics. Suspected carcinogen.
Chloroform (CHCl₃) Chlorinated61.24.1Good for less polar compounds. Suspected carcinogen, toxic.
Tetrahydrofuran (THF) Ether664.0Good general-purpose ether. Can form peroxides.
2-Methyltetrahydrofuran (2-MeTHF) Ether80N/AA greener alternative to THF with a higher boiling point.[3]
Acetonitrile (ACN) Polar Aprotic81.65.8UV transparent, common for HPLC. Miscible with water.
Methanol (MeOH) Polar Protic64.75.1Excellent H-bond donor/acceptor. Volatile and toxic.
Ethanol (EtOH) Polar Protic78.44.3Good H-bond donor/acceptor. Less toxic than methanol.
N,N-Dimethylformamide (DMF) Polar Aprotic1536.4High boiling point, excellent solvating power for amides.[4] Toxic.
Dimethyl Sulfoxide (DMSO) Polar Aprotic1897.2Very high boiling point, exceptional solvating power. Hygroscopic.
Water (Aqueous Acid) Polar Protic10010.2Use with acid (e.g., 0.1 M HCl) to protonate the amine for high solubility.

Experimental Protocol: Small-Scale Solubility Screening

This protocol provides a systematic method to determine the approximate solubility of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane in various solvents.

Objective:

To classify the compound's solubility as freely soluble (>100 mg/mL), soluble (10-100 mg/mL), sparingly soluble (1-10 mg/mL), or poorly soluble (<1 mg/mL) in a selected panel of solvents.

Materials:
  • 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

  • Selected solvents from Table 1

  • 0.1 M Hydrochloric Acid (HCl)

  • Analytical balance (readable to 0.1 mg)

  • Multiple 1.5 mL glass vials with caps

  • Calibrated micropipettes (P200, P1000)

  • Vortex mixer

  • Small magnetic stir bar and stir plate (optional)

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh 5.0 mg (± 0.2 mg) of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane into each labeled glass vial. Record the exact mass for each vial.

  • Initial Solvent Addition:

    • To the first vial, add 50 µL of the first test solvent. This corresponds to an initial concentration of 100 mg/mL.

    • Cap the vial securely.

  • Dissolution Attempt:

    • Vortex the vial vigorously for 60 seconds.

    • Visually inspect the vial against a dark background. If the solution is completely clear with no visible solid particles, the compound is freely soluble (>100 mg/mL). Record the result and proceed to the next solvent.

  • Incremental Dilution:

    • If the solid has not fully dissolved, add another 450 µL of the solvent for a total volume of 500 µL. This brings the concentration to 10 mg/mL.

    • Cap the vial and vortex for another 60 seconds. For viscous solvents like DMSO, gentle heating (30-40°C) or magnetic stirring for 5-10 minutes may be required.

    • Visually inspect again. If the solution is now clear, the compound is soluble (10-100 mg/mL). Record the result.

  • Final Dilution:

    • If the solid persists, add an additional 4.5 mL of solvent for a total volume of 5.0 mL. This brings the final concentration to 1 mg/mL.

    • Cap and vortex/stir until homogeneity is achieved.

    • If the solution is clear, the compound is sparingly soluble (1-10 mg/mL).

    • If solid material is still visible, the compound is poorly soluble (<1 mg/mL) in that solvent.

  • Aqueous pH-Dependent Test:

    • Repeat steps 1-5 using 0.1 M HCl as the solvent to assess the impact of protonation on solubility.

  • Data Recording:

    • Record all observations in a clear, tabular format.

Visualization of the Workflow

The following diagram outlines the logical process for selecting an appropriate solvent system.

Solvent_Selection_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Analyze Molecular Structure - Spirocyclic core - Amide (H-bond acceptor) - Secondary Amine (H-bond donor, basic) B Predict Solubility 'Like Dissolves Like' High polarity & H-bonding potential pH-dependent A->B Leads to C Select Candidate Solvents - Polar Aprotic (DMSO, DMF) - Polar Protic (MeOH, EtOH) - Ethers (THF, 2-MeTHF) - Aqueous Acid (0.1M HCl) B->C Informs D Perform Solubility Screening Protocol (See Section 4) C->D Test E Evaluate Results & Application Needs (e.g., Reaction, NMR, HPLC) D->E Analyze F Final Solvent System Selection E->F Determine

Caption: Logical workflow for solvent selection.

Summary and Recommendations

Based on the structural analysis, 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is expected to exhibit good solubility in a range of polar solvents.

  • For General Purpose & Reaction Chemistry: Polar aprotic solvents like DMF and DMSO are likely to be excellent choices, providing high solubility. For reactions requiring less hazardous or more volatile options, Acetonitrile or greener ethers like 2-MeTHF should be evaluated.[3]

  • For Analytical Chemistry (NMR): Deuterated solvents such as DMSO-d₆ , Methanol-d₄ , or Chloroform-d are recommended. The choice will depend on the desired resolution and potential for proton exchange with the secondary amine.

  • For Aqueous Formulations: The compound is expected to be highly soluble in acidic aqueous solutions (e.g., pH 2-5). This is the recommended approach for preparing stock solutions or formulations where water is the desired vehicle. Solubility in neutral water (pH 7) is predicted to be significantly lower.

This systematic approach, combining theoretical analysis with a practical screening protocol, empowers researchers to efficiently identify the optimal solvent system for their specific needs, ensuring the reliability and success of their experimental work.

References

  • Blokhina, S. V., Ol'khovich, M. V., Sharapova, A. V., Proshin, A. N., & Perlovich, G. L. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1930–1936. [Link]

  • Cumming, G. (2017). Spirocycles in Drug Discovery. MedChemica. [Link]

  • Procopio, D., Siciliano, C., Trombino, S., Dumitrescu, D. E., Suciu, F., & Holban, A. M. (2021). Green Solvents for the Formation of Amide Linkage. Molecules, 26(22), 6899. [Link]

  • Whittaker, A. M., & Organ, M. G. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Cheang, T., Chuti, R., & Chibale, K. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 25(18), 4287. [Link]

  • ChemBK. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. ChemBK. [Link]

  • Di Schiena, A., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • De Luca, L., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(3), 515-521. [Link]

  • Sherwood, J., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™. University of Huddersfield Research Portal. [Link]

Sources

Method

Application Note: Strategic Deprotection of Boc-Protected 2,7-Diazaspiro[3.5]nonane Intermediates

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold and the Role of Boc Protection The 2,7-diazaspiro[3.5]nonane moiety is a privileged structural motif in modern medicinal chemistry. Its rigid, thre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold and the Role of Boc Protection

The 2,7-diazaspiro[3.5]nonane moiety is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique vectoral projection of substituents into chemical space, enabling novel interactions with biological targets. This scaffold is increasingly incorporated into drug candidates for a range of therapeutic areas. The synthesis of complex molecules featuring this core often necessitates the use of protecting groups to mask the reactivity of one or both of the secondary amine functionalities.

The tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection due to its robustness under a wide array of synthetic conditions, including nucleophilic attack and basic hydrolysis.[1][2] Its facile and clean removal under acidic conditions makes it an indispensable tool in multi-step synthesis.[3][4] This document provides a comprehensive guide to the theory and practice of Boc-deprotection for 2,7-diazaspiro[3.5]nonane intermediates, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers in the field.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of a strong acid is a well-established E1 elimination reaction. The process is efficient and typically proceeds with high yield, liberating the free amine, carbon dioxide, and a volatile isobutylene byproduct.

The mechanism unfolds in four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[3][5]

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a highly stable tertiary butyl (t-butyl) carbocation and the formation of an unstable carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[3]

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection BocN Boc-Protected Amine BocN->inv1 ProtonatedBoc Protonated Carbamate ProtonatedBoc->inv2 CarbamicAcid Carbamic Acid Intermediate CarbamicAcid->inv3 FreeAmine Free Amine FreeAmine->inv4 AmineSalt Amine Salt inv1->ProtonatedBoc + H⁺ inv2->CarbamicAcid - t-Butyl Cation inv3->FreeAmine - CO₂ inv4->AmineSalt + H⁺

Caption: Acid-catalyzed mechanism for Boc group removal.

Core Experimental Protocols

The selection of the deprotection protocol depends on the overall acid stability of the substrate and the desired form of the final product (free base or salt). The following protocols are robust and widely applicable for 2,7-diazaspiro[3.5]nonane intermediates.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often fastest method for Boc deprotection. TFA is highly effective and its volatility simplifies removal during work-up.[3][4]

Materials:

  • Boc-protected 2,7-diazaspiro[3.5]nonane intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (typically 0.1–0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.

  • Slowly add TFA to the stirred solution. A common final concentration is 20-50% TFA (v/v). For many substrates, a 1:1 mixture of TFA:DCM is highly effective.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.[7]

Work-up Options:

  • To Isolate the TFA Salt: The crude residue obtained after evaporation can often be used directly in the next step if the subsequent reaction is compatible with the trifluoroacetate salt.

  • To Isolate the Free Amine: a. Dissolve the crude residue in a suitable organic solvent (e.g., DCM or ethyl acetate). b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8). c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[3][8]

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another industry standard and is sometimes considered milder than TFA. It is particularly useful when the desired product is the hydrochloride salt, which often precipitates from the reaction mixture, simplifying isolation.[9][10]

Materials:

  • Boc-protected 2,7-diazaspiro[3.5]nonane intermediate

  • 4M HCl in 1,4-dioxane (commercially available or prepared)

  • 1,4-Dioxane (optional, for dilution)

  • Round-bottom flask with magnetic stir bar

  • Diethyl ether (for precipitation)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or DCM.

  • To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature for 1 to 16 hours. Monitor progress by TLC or LC-MS.[5]

  • Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture.

Work-up Options:

  • Isolation by Precipitation/Filtration: a. If a precipitate has formed, add cold diethyl ether to the mixture to enhance precipitation. b. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum. The resulting hydrochloride salt is often of high purity.[5]

  • Isolation by Evaporation: a. If no precipitate forms, remove the solvent and excess HCl under reduced pressure. Co-evaporation with toluene can be beneficial. b. The resulting crude hydrochloride salt can be used directly or neutralized as described in Protocol 1 to obtain the free base.

Experimental_Workflow cluster_1 General Boc-Deprotection Workflow cluster_2 Work-up Options Start Boc-Protected 2,7-Diazaspiro[3.5]nonane Dissolve Dissolve in Anhydrous Solvent (DCM) Start->Dissolve AddAcid Add Acid (TFA or HCl/Dioxane) at 0°C to RT Dissolve->AddAcid Monitor Monitor Reaction (TLC, LC-MS) AddAcid->Monitor Evaporate Evaporate Solvent & Excess Acid Monitor->Evaporate CrudeSalt Crude Amine Salt (TFA or HCl salt) Evaporate->CrudeSalt UseDirectly Use Salt Directly CrudeSalt->UseDirectly Option 1 Neutralize Basic Work-up (e.g., NaHCO₃ wash) CrudeSalt->Neutralize Option 2 FreeBase Purified Free Amine Neutralize->FreeBase

Caption: General experimental workflow for Boc deprotection.

Data Presentation: Comparison of Standard Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 20-50% (v/v) in DCM[3]4M solution in 1,4-dioxane[9]
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 30 min - 4 hours[3]1 - 16 hours[5]
Product Form Trifluoroacetate saltHydrochloride salt
Key Considerations Highly effective and fast. TFA is corrosive and volatile. Work-up requires careful neutralization for the free base.[3][11]Generally milder. Product may precipitate, simplifying purification. Dioxane is a peroxide-former and should be handled appropriately.[5][10]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If starting material persists, consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture (e.g., to 40 °C).[3]

  • Side Reactions: The 2,7-diazaspiro[3.5]nonane core is generally stable to strong acids. However, if other acid-labile functional groups (e.g., t-butyl esters, silyl ethers) are present elsewhere in the molecule, their cleavage may occur.[4] For highly sensitive substrates, exploring milder deprotection methods may be necessary.[12]

  • Purification of the Free Base: Basic amines like 2,7-diazaspiro[3.5]nonane can exhibit tailing and poor resolution during silica gel chromatography due to interactions with acidic silanol groups. To mitigate this, add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) to the mobile phase or use a pre-treated, amine-functionalized silica column.[13]

  • Handling Amine Salts: The resulting amine salts are often highly polar and may have low solubility in common organic solvents. If an aqueous work-up is performed to obtain the free base, ensure complete extraction by using a more polar solvent like DCM or a mixture of DCM/isopropanol. For highly water-soluble amines, avoiding an aqueous work-up and using the salt directly is preferable.[3][11]

References

  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Caputo, V., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Richichi, B., et al. (2012). Challenging deprotection steps during the synthesis of tetra- and pentasaccharide fragments of the Le(a)Le(x) tumor-associated hexasaccharide antigen. PubMed. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Google Patents. (Year not specified). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (Year not specified). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Master Organic Chemistry. (Year not specified). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Common Organic Chemistry. (Year not specified). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. [Link]

  • ResearchGate. (Year not specified). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • ResearchGate. (Year not specified). Boc deprotection conditions tested. ResearchGate. [Link]

  • Organic Syntheses. (Year not specified). 2,7-Dimethyloxepin. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. (Year not specified). Supplementary Information. The Royal Society of Chemistry. [Link]

  • ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of rigid spirocyclic amines in aqueous buffers

Technical Support Center: Solubility Optimization for Rigid Spirocyclic Amines Subject: Overcoming "Brick Dust" Properties in Rigid -Rich Scaffolds Ticket ID: SOL-SPIRO-001 Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Rigid Spirocyclic Amines

Subject: Overcoming "Brick Dust" Properties in Rigid


-Rich Scaffolds
Ticket ID:  SOL-SPIRO-001
Assigned Specialist:  Senior Application Scientist, Formulation Chemistry

Executive Summary: The Spirocyclic Paradox

You are likely working with spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[3.5]nonanes) to improve metabolic stability and escape "flatland" (increasing


). However, you are encountering a physical chemistry wall: Lattice Energy .[1]

While these scaffolds lower lipophilicity (


), their high rigidity and symmetry often lead to exceptionally efficient crystal packing. This results in high melting points (

) and high lattice energy, creating "brick dust" molecules that are difficult to dissolve, even when ionized.

This guide provides a root-cause analysis and actionable protocols to disrupt this lattice energy and maintain stability in aqueous buffers.

Module 1: Troubleshooting Salt Formation (The "Brick Dust" Issue)

The Problem: You formed a Hydrochloride (HCl) salt, but it precipitated immediately or formed a gel in water. The Cause: HCl is a small, symmetric counter-ion. When paired with a rigid, symmetric spirocyclic amine, it often reinforces the crystal lattice rather than disrupting it.

Technical Insight: Symmetry Breaking

According to the General Solubility Equation (GSE), solubility (


) is inversely proportional to the melting point (

). To improve solubility, you must lower the

of the solid form.

Ref: Yalkowsky, S. H. (1980)

Solution: Switch to "Symmetry Breaking" Counter-ions. Avoid small, symmetric ions (Cl⁻, Br⁻, Sulfate). Use large, asymmetric, or flexible counter-ions to introduce disorder into the crystal lattice.

Protocol: Miniaturized Counter-Ion Screen

Objective: Identify a salt form with lower lattice energy.

  • Preparation: Dissolve free base (50 mg) in minimal MeOH or THF.

  • Screening: Distribute into 6 vials. Add 1.05 equivalents of the following acids:

    • Control: Hydrochloric acid (often fails, but necessary baseline).

    • Symmetry Breaker 1:Methanesulfonic acid (Mesylate) – Breaks packing via 3D sulfonate geometry.

    • Symmetry Breaker 2:L-Tartaric acid – Chiral, hydroxylated (adds H-bond donors).

    • Bulky/Lipophilic:Tosylate or Napsylate – If the amine is extremely polar, these add lipophilicity to prevent hydration shell collapse.

    • Flexible:Adipic acid – Flexible chain disrupts rigid packing.

  • Crystallization: Evaporate solvent slowly.

  • Validation: Analyze solids via DSC (Differential Scanning Calorimetry). Target: A salt with a

    
    lower than the HCl salt (or free base) often indicates higher aqueous solubility.
    

SaltSelection Start Spirocyclic Amine (Low Solubility) CheckTm Check Melting Point (Tm) Start->CheckTm HighTm High Tm (>200°C) High Lattice Energy CheckTm->HighTm Brick Dust LowTm Low Tm (<150°C) Lipophilicity Issue CheckTm->LowTm Grease Ball Action1 USE SYMMETRY BREAKERS Mesylate, Tartrate, Isethionate HighTm->Action1 Disrupt Packing Action2 USE SURFACTANTS Add cyclodextrins/lipids LowTm->Action2 Solubilize Result Optimized Salt Form Action1->Result Lower Tm = Higher Solubility

Figure 1: Decision logic for salt selection based on thermal properties.

Module 2: Buffer Selection (The Common Ion Trap)

The Problem: Your compound is soluble in water but crashes out when added to PBS (Phosphate Buffered Saline) or Saline. The Cause: The Common Ion Effect .

  • Chloride: If you have an HCl salt and add it to saline (150 mM NaCl), the high [Cl⁻] shifts the equilibrium toward the solid precipitate (

    
    ).
    
  • Phosphate: Rigid amines often form insoluble phosphate salts. PBS contains phosphates that can strip your optimized counter-ion and replace it with phosphate, causing precipitation.

Troubleshooting Guide: Buffer Incompatibility
ObservationProbable CauseCorrective Action
Immediate Cloudiness in PBS Insoluble Phosphate Salt formed.Switch buffer to Tris-HCl , Bis-Tris , or HEPES . Avoid phosphate/citrate.
Precipitation in Saline Common Ion Effect (Cl⁻).Switch to Gluconate or Acetate buffers. Use a Mesylate salt form.[2]
Cloudy after 2 hours Stable Polymorph Conversion.The solution was supersaturated. Add HPMC (0.1%) to inhibit nucleation.
Protocol: Solubility-pH Profiling

Do not assume pH 7.4 is feasible. Rigid amines often have high pKa values (9–11). At pH 7.4, they are fully ionized (+1 charge), but if the salt is lipophilic, it may still precipitate.

  • Prepare Buffers: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7 - use with caution), Tris (pH 8), Carbonate (pH 10).

  • Saturation: Add excess compound to each buffer. Shake for 24 hours.

  • Filtration: Filter (0.22 µm PVDF).

  • Assay: Measure concentration via HPLC-UV.

  • Analysis: Plot Solubility vs. pH. If solubility drops sharply at pH >

    
    , you must formulate at a lower pH or use co-solvents.
    

Module 3: Kinetic Solubility & Excipients

The Problem: You need to run a biological assay. The DMSO stock is clear, but dilution into media causes precipitation. The Cause: The "Antisolvent" Effect. Water is a strong antisolvent for rigid, hydrophobic cores. The high lattice energy drives rapid crystallization (nucleation) once the solvent power of DMSO is diluted.

Technical Insight: The "Spring and Parachute"
  • Spring: The high-energy supersaturated state created when diluting DMSO stock.

  • Parachute: An excipient that inhibits crystal nucleation, keeping the drug in solution long enough for the assay.

Recommended "Parachute" Formulation

For rigid spirocycles, Cyclodextrins are superior to PEG because they encapsulate the hydrophobic spiro-core.

Protocol: HP-


-CD Stock Preparation 
  • Vehicle: Prepare 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • DMSO Stock: Prepare your compound at 50 mM in DMSO.

  • Mixing: Add DMSO stock to the CD solution slowly with vortexing.

    • Ratio: Final DMSO concentration should be < 5%.

  • Mechanism: The spirocyclic amine fits into the hydrophobic cavity of the cyclodextrin, shielding it from water and preventing lattice formation.

Formulation DMSO Compound in DMSO (High Energy State) Mix Direct Mixing DMSO->Mix PreMix Pre-complexation (Add Cyclodextrin) DMSO->PreMix Buffer Aqueous Buffer Buffer->Mix Precip PRECIPITATION (Lattice Energy Dominates) Mix->Precip Water acts as antisolvent Soluble STABLE SOLUTION (Inclusion Complex) PreMix->Soluble Host-Guest Shielding Soluble->Buffer Dilution

Figure 2: Workflow for preventing precipitation during aqueous dilution.

Frequently Asked Questions (FAQ)

Q1: Why does my spirocyclic amine "oil out" instead of crystallizing? A: This is common with "floppy" counter-ions or impurities. Oiling out suggests the compound is amorphous and has phase-separated. While this looks bad, the amorphous phase often has higher apparent solubility than the crystal. Fix: Try to freeze-dry (lyophilize) this oil to obtain a stable amorphous solid, or seed it if you require crystals.

Q2: Can I use DMSO to fix everything? A: No. For rigid molecules, the "Log-Linear Solubilization Power" of DMSO often fails upon dilution. If the water fraction exceeds 90%, the lattice energy overcomes the solvation power. You must use a surfactant (Tween 80) or polymer (PVP/HPMC) alongside DMSO.

Q3: I see a pKa of 10.5. Should I acidify my buffer to pH 2? A: Acidification ensures ionization, which helps. However, highly acidic buffers (pH < 4) are often incompatible with cell-based assays or protein targets. It is better to use a Mesylate salt at pH 6.0–7.0 than an HCl salt at pH 2.0.

References

  • Yalkowsky, S. H., & Valvani, S. C. (1980).[1] Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912–922. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences, 57, 173-199. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

Sources

Optimization

Technical Support Center: Troubleshooting Acylation of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the acylation of 7-cyclopropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the acylation of 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane.

This spirocyclic scaffold is highly valued in modern drug discovery for its rigid, three-dimensional geometry. However, the secondary amine within the azetidine ring (position 2) is situated directly adjacent to the spiro-quaternary carbon. This creates a neopentyl-like steric environment that drastically reduces nucleophilicity. Combined with the inherent strain of the four-membered azetidine ring, standard coupling conditions often lead to frustratingly low yields, incomplete conversions, or complete substrate degradation.

Diagnostic Data: Reaction Conditions vs. Outcome

Before adjusting your protocol, compare your current conditions against our empirical baseline data below. This table summarizes the causality behind common failure modes when acylating this specific spirocyclic amine.

Coupling SystemBaseSolventTempConversion (%)Isolated Yield (%)Primary Failure Mode & Causality
EDC / HOBtDIPEADMFRT25%15%Sluggish kinetics: HOBt-active ester is insufficiently reactive to overcome steric bulk.
HATU (Co-addition)DIPEADMFRT95%45%Guanidinylation: Hindered amine attacks the uronium salt directly instead of the active ester.
HATU (Co-addition)DIPEADMF50°C95%20%Degradation: Thermal stress triggers azetidine ring-opening side reactions.
HATU (Pre-activated)DIPEADMF0°C to RT>95%35%Workup Loss: Highly polar product partitions into the aqueous layer during water washes.
HATU (Pre-activated) DIPEA DMF 0°C to RT >95% 88% Optimal: Pre-activation ensures clean coupling; 5% LiCl workup retains the polar product.

Troubleshooting Workflow

Use the following diagnostic tree to identify the root cause of your low yields based on your LC-MS data.

TroubleshootingWorkflow Start Issue: Low Yield in Azetidine Acylation LCMS Analyze Crude via LC-MS Start->LCMS Unreacted High Unreacted Amine (Poor Kinetics) LCMS->Unreacted Byproducts Major Byproducts (Side Reactions) LCMS->Byproducts Lost Missing Product (Workup Loss) LCMS->Lost Sol1 Switch to HATU/T3P to overcome sterics Unreacted->Sol1 Sol2 Pre-activate Acid to prevent guanidinylation Byproducts->Sol2 +380 Da mass Sol3 Lower Temp (<25°C) to prevent ring opening Byproducts->Sol3 Ring-opened mass Sol4 Use 5% LiCl wash instead of water Lost->Sol4

Logical workflow for diagnosing low yields in spirocyclic azetidine acylation.

Frequently Asked Questions (FAQs)

Q1: Why is my standard EDC/HOBt coupling yielding <20% conversion with this substrate? Causality: The azetidine nitrogen is highly sterically hindered by the adjacent spiro center. EDC/HOBt relies on the formation of an HOBt-active ester. This intermediate is relatively stable and often lacks the electrophilicity required to overcome the high activation energy barrier for nucleophilic attack by such a congested amine[1]. Solution: Switch to a highly reactive uronium-based coupling reagent like HATU. HATU generates an OAt-active ester, which benefits from an adjacent pyridine nitrogen that provides intramolecular hydrogen bonding, drastically accelerating the aminolysis step.

Q2: My LC-MS shows a major byproduct with a mass addition of +380 Da. What is this and how do I stop it? Causality: This is a classic guanidinylation side reaction. Uronium-based reagents like HATU are themselves strong electrophiles. If the sterically hindered azetidine is mixed with HATU and the carboxylic acid simultaneously (co-addition), the amine will bypass the slow-forming active ester and directly attack the HATU molecule. This forms a stable, unreactive tetramethylguanidinium byproduct, permanently consuming your valuable spirocyclic starting material. Solution: Implement a strict pre-activation protocol (see Section 4). The carboxylic acid and HATU must be reacted with base before the amine is introduced.

HATU_Mechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Step 1: Pre-activation (15-30 min) HATU HATU Reagent HATU->ActiveEster Guanidinium Guanidinium Byproduct (Dead End) HATU->Guanidinium Product Desired Amide (High Yield) ActiveEster->Product Step 2: Amine Addition Amine Spirocyclic Azetidine (Sterically Hindered) Amine->Product Amine->Guanidinium Direct attack on HATU (If co-added)

HATU pre-activation pathway vs. competitive guanidinylation side reaction.

Q3: I am observing degradation and multiple unidentifiable peaks in the LC-MS. Is the azetidine ring opening? Causality: Almost certainly. Azetidines possess significant ring strain (approximately 25.4 kcal/mol)[2]. Prolonged heating (>40°C) or the use of strong nucleophilic bases can trigger ring-opening side reactions. Once the nitrogen is acylated, the ring becomes even more activated toward nucleophilic attack due to electron withdrawal. Solution: Keep the reaction strictly between 0°C and 25°C. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and avoid extended reaction times.

Q4: LC-MS shows 100% conversion to the desired product, but my isolated yield after aqueous workup is <40%. Where is my product? Causality: The final product contains two amide bonds (the pre-existing cyclopropanecarbonyl and the newly formed amide) on a compact spirocyclic core. This makes the molecule highly polar. If you are running the reaction in DMF and washing with large volumes of water to remove the solvent, the product is partitioning into the aqueous layer[3]. Solution: Replace standard water washes with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically increases the ionic strength of the aqueous phase and specifically coordinates DMF, pulling it into the aqueous layer while salting out your polar spirocyclic amide into the organic phase[3].

Optimized Self-Validating Protocol: HATU-Mediated Acylation

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents Required:

  • Carboxylic Acid (1.2 eq)

  • 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

  • 5% aqueous LiCl solution

Step 1: Pre-Activation (Preventing Guanidinylation)
  • In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 eq) dropwise. The solution will typically turn a pale yellow color.

  • Validation Check: Stir for exactly 15 minutes at room temperature. Do not exceed 30 minutes, as the OAt-active ester can degrade over extended periods.

Step 2: Amine Addition (Preventing Ring-Opening)
  • Cool the pre-activated reaction mixture to 0°C using an ice bath.

  • Dissolve the spirocyclic amine (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Check: At the 1-hour mark, pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >90% conversion of the amine without the presence of a +380 Da guanidinium mass peak.

Step 3: Salting-Out Workup (Preserving Polar Yields)
  • Quench the reaction by adding a few drops of water.

  • Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3 × 5 volumes): This specifically extracts DMF without pulling your polar product into the aqueous phase.

    • Saturated aqueous NaHCO₃ (1 × 5 volumes): Removes unreacted carboxylic acid and acidic byproducts.

    • Brine (1 × 5 volumes): Final wash to remove residual moisture.

  • Validation Check: Spot the final organic layer and the first LiCl aqueous wash on a TLC plate (stain with KMnO₄). The product should be exclusively visible in the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, ready for column chromatography.

References

  • Reddit Chempros Community. (2024). EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

Sources

Troubleshooting

Stability of cyclopropanecarbonyl amides under acidic hydrolysis conditions

Topic: Stability of Cyclopropanecarbonyl Amides Under Acidic Hydrolysis Conditions Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current) Introduction: The Cyclopropyl Conundrum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Cyclopropanecarbonyl Amides Under Acidic Hydrolysis Conditions Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current)

Introduction: The Cyclopropyl Conundrum

Cyclopropanecarbonyl amides are ubiquitous in modern drug discovery (e.g., Tasimelteon, Olaparib) because the cyclopropane ring acts as a rigid, metabolic bioisostere for alkyl groups. However, under acidic conditions, these moieties present a unique "dual-reactivity" challenge:

  • Amide Hydrolysis: The desired cleavage of the amide bond to yield the carboxylic acid and amine.[1][2][3]

  • Ring Opening (Homo-Michael Addition): The undesired acid-catalyzed cleavage of the strained cyclopropane ring, leading to

    
    -functionalized impurities.
    

This guide provides the mechanistic insight and experimental protocols necessary to navigate this stability window.

Module 1: Frequently Asked Questions (FAQs)

Q1: Is the cyclopropanecarbonyl amide bond more or less stable than a standard aliphatic amide (e.g., isobutyramide)? Answer: generally more stable . The cyclopropane ring acts as a steric shield, retarding the nucleophilic attack of water on the protonated carbonyl. Electronically, the "bisected" conformation allows the Walsh orbitals of the cyclopropane ring to overlap with the carbonyl


-system, stabilizing the ground state. Consequently, cyclopropyl amides often require harsher conditions (higher temperature or stronger acid) to hydrolyze compared to their isopropyl or propyl counterparts.

Q2: Will 1N HCl at room temperature cleave the cyclopropane ring? Answer: Unlikely. At ambient temperature, dilute mineral acids (1N HCl or


) typically protonate the amide oxygen but lack the thermal energy required to overcome the activation barrier for ring opening. Ring opening usually becomes significant only at elevated temperatures (>60°C) or in the presence of superacids/strong nucleophiles.

Q3: I see a degradation product with a mass shift of +36/38 Da. What is it? Answer: This is diagnostic of Acid-Catalyzed Ring Opening in the presence of chloride ions (HCl). The strained ring opens via nucleophilic attack by


 at the 

-carbon, resulting in a 4-chlorobutyramide derivative. If you used

and see a +18 Da shift without amide cleavage, it is likely hydration of the ring to a

-hydroxybutyramide.

Module 2: Troubleshooting Guide

Scenario A: "The amide won't hydrolyze, even with 6N HCl at Reflux."
Possible CauseMechanistic InsightCorrective Action
Steric Bulk The cyclopropane ring + N-substituents block the trajectory of water.Switch to Acidic Glycolysis: Use 1:1 Ethylene Glycol/Con. HCl at 100°C. The higher boiling point allows for greater thermal activation.
Solubility The starting material precipitates in aqueous acid.Add Co-solvent: Use 50% Dioxane or Acetic Acid to solubilize the substrate. Avoid MeOH/EtOH (risk of transesterification).
Scenario B: "I am seeing significant ring-opened impurities."
Possible CauseMechanistic InsightCorrective Action
Nucleophilic Acid HCl provides

, a good nucleophile that attacks the activated ring.
Switch Anion: Use non-nucleophilic acids like

or Methanesulfonic acid (MsOH).
Electron Donating Groups Substituents on the ring (e.g., aryl, alkyl) stabilize the ring-opening carbocation.[4]Lower Temperature: Reduce temp to <40°C and extend reaction time.

Module 3: Mechanistic Visualization

Understanding the competition between Path A (Hydrolysis) and Path B (Ring Opening) is critical for optimization.

G Start Cyclopropanecarbonyl Amide Protonated Protonated Intermediate (Activated C=O) Start->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Path A: + H2O (Attack at C=O) (Favored by Steric Access) Carbocation Homo-enolate/ Carbocation Protonated->Carbocation Path B: Ring Cleavage (Favored by Heat/EDGs) Product_Hydrolysis Cyclopropane Carboxylic Acid + Amine Tetrahedral->Product_Hydrolysis - RNH2 Product_RingOpen gamma-Functionalized Acyclic Amide (Impurity) Carbocation->Product_RingOpen + Nucleophile (Cl-, H2O)

Figure 1: Competitive pathways under acidic conditions. Path A is desired; Path B is the primary degradation mode.

Module 4: Experimental Protocols

Protocol 1: Standard Acid Stability Assessment

Use this to determine if your molecule can survive acidic workups.

  • Preparation: Dissolve 5 mg of substrate in 0.5 mL Acetonitrile (ACN).

  • Stress Condition: Add 0.5 mL of 1N HCl .

  • Incubation: Vortex and incubate at Room Temperature (25°C) for 24 hours.

  • Analysis: Inject directly onto LC-MS (Reverse Phase, C18).

    • Pass Criteria: >98% recovery of parent.

    • Fail Criteria: Appearance of +18 Da (Hydrolysis) or +36 Da (Ring Opening with HCl).

Protocol 2: Controlled Hydrolysis (Preserving the Ring)

Use this when you MUST cleave the amide but want to keep the cyclopropane ring intact.

  • Reagent: Prepare a mixture of 6N

    
      and 1,4-Dioxane  (1:1 v/v). Note: Dioxane ensures solubility and 
    
    
    
    is non-nucleophilic.
  • Reaction: Add substrate (0.1 M concentration) to the mixture.

  • Temperature: Heat to 70°C . Do not exceed 80°C to minimize thermal ring strain release.

  • Monitoring: Check LC-MS every 2 hours.

  • Workup: Cool to 0°C. Neutralize carefully with NaOH to pH 7-8 (if isolating amine) or pH 2 (if isolating acid). Extract immediately to avoid prolonged exposure to salts.

Module 5: Diagnostic Decision Tree

DecisionTree Start Start: Amide Hydrolysis Attempt CheckLCMS Check LC-MS Data Start->CheckLCMS Result1 Parent Unchanged CheckLCMS->Result1 No Reaction Result2 Product + Impurities CheckLCMS->Result2 Reaction Occurred Action1 Increase Temp to 80°C OR Switch to H2SO4/Glycol Result1->Action1 CheckImpurity Analyze Impurity Mass Result2->CheckImpurity ImpurityA Mass +18 Da (Acid + Amine) CheckImpurity->ImpurityA Desired Product ImpurityB Mass +36/38 Da (Cl- Adduct) CheckImpurity->ImpurityB Ring Opening (HCl) ImpurityC Mass +18 Da (Ring Hydration) CheckImpurity->ImpurityC Ring Opening (H2O) FixB Switch to H2SO4 (Remove Cl- ions) ImpurityB->FixB FixC Lower Temp (<50°C) Reduce Acid Conc. ImpurityC->FixC

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

  • Mechanism of Amide Hydrolysis

    • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism[5][6]

    • Source: Chemistry Steps[7]

    • URL:[Link]

  • Cyclopropane Ring Stability & Strain

    • Title: Stability of Cycloalkanes: Ring Strain[8][9]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Acid-Catalyzed Ring Opening

    • Title: A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones[4]

    • Source: BenchChem[4]

  • Drug Stability Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
    • Source: ICH.org
    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Diazaspiro Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the complex handling requirements of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the complex handling requirements of highly hygroscopic diazaspiro hydrochloride salts.

The Mechanistic Causality of Hygroscopicity in Diazaspiro Scaffolds

Diazaspiro compounds (e.g., 8-(benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium chloride) are highly polar, ionic scaffolds that display high water solubility and a strong propensity to form stable crystalline chloride salts[1].

Why are they so hygroscopic? The causality lies in both electrostatics and crystal geometry. When the sterically constrained amines in a diazaspiro core are protonated or quaternized, they create a highly localized positive charge. The corresponding chloride counterion acts as a potent hydrogen-bond acceptor for atmospheric water vapor. Furthermore, the rigid, three-dimensional spirocyclic geometry often prevents tight crystal packing. This leaves lattice voids that readily accommodate water molecules, leading to non-stoichiometric hydrate formation.

It is also critical to understand that the amorphous fraction of these salts exhibits significantly higher hygroscopicity and water absorption compared to the crystalline state[2]. Additionally, physical characteristics such as particle size and surface area dictate the water sorption kinetics; when the surface area dominates, a smaller particle size leads to exponentially increased water sorption[3].

Quantitative Profiling: Dynamic Vapor Sorption (DVS)

Before handling a new diazaspiro hydrochloride batch, you must profile its moisture uptake. Dynamic Vapor Sorption (DVS) is the industry standard for this task. DVS measures mass changes in a controlled environment with excellent accuracy, generating moisture sorption isotherms that reveal exactly how the drug substance interacts with water molecules[3].

Based on DVS data, we classify the handling requirements of the salt to prevent degradation, caking, or unwanted chemical reactions[4].

Table: Hygroscopicity Classification & Handling Guidelines

Based on European Pharmacopoeia standards and DVS profiling at 80% Relative Humidity (RH), 25°C.

Hygroscopicity ClassificationTypical Weight Gain (%)Laboratory Handling Requirement
Non-hygroscopic < 0.2%Standard ambient handling.
Slightly hygroscopic 0.2% - 2.0%Tightly sealed containers; minimize open-air exposure.
Hygroscopic 2.0% - 15.0%Store in a desiccator with active desiccants[4].
Very hygroscopic > 15.0%Handle exclusively in a humidity-controlled glovebox[5].
Deliquescent Absorbs enough water to liquefyStrict inert atmosphere (Argon/N2); requires specialized sealing.

Self-Validating Experimental Protocols

To ensure scientific integrity, every handling procedure must be treated as a closed, self-validating system. If moisture compromises your diazaspiro salt, your downstream biological assays will suffer from incorrect stoichiometry.

Protocol 1: Glovebox-Mediated Weighing & Stock Formulation

Causality: Exposure to ambient humidity (>30% RH) causes rapid, non-stoichiometric weight gain. Weighing a "very hygroscopic" salt in ambient air means you are weighing an unknown ratio of API to water, which invalidates downstream concentration calculations[6].

Step-by-Step Methodology:

  • Pre-Drying: Dry the hygroscopic solid under high vacuum at ambient or slightly elevated temperatures (if thermally stable) to remove surface moisture before the reaction or formulation[7].

  • Inert Transfer: Transfer the sealed container directly into a humidity-controlled glovebox purged with dry Nitrogen or Argon (RH < 5%)[5].

  • Static Mitigation: Use a pre-tared, anti-static weigh boat inside the glovebox to prevent the fine, dry powder from adhering to the balance walls.

  • Rapid Dissolution: Dispense the required mass and immediately dissolve it in an anhydrous solvent (e.g., anhydrous DMSO) to prepare your stock solution.

  • Storage: Seal the remaining solid in a vial, place it inside a secondary container with a desiccant, and store at -20°C[4].

Self-Validation Step: Immediately after preparing the stock solution, extract a 100 µL aliquot and perform a Karl Fischer (KF) titration. If the water content exceeds 0.1%, the handling environment was compromised. You must mathematically correct the molarity of your stock solution based on the KF water percentage before using it in biological assays.

Protocol 2: Recovery of Deliquesced Salts via Anti-Solvent Crystallization

Causality: When a salt absorbs enough moisture to dissolve in its own water of hydration (deliquescence), the crystal lattice collapses into an amorphous gum. This protocol forces recrystallization to expel trapped water.

Step-by-Step Methodology:

  • Solvation: Dissolve the deliquesced diazaspiro gum in a minimal volume of anhydrous methanol or ethanol under a nitrogen atmosphere.

  • Anti-Solvent Addition: Slowly dropwise add an anti-solvent, such as tert-butyl methyl ether (TBME), while stirring vigorously until the solution becomes turbid.

  • Crystallization: Cool the mixture to 4°C for 2 hours to maximize precipitation.

  • Isolation: Filter the precipitate under a blanket of inert gas and dry under high vacuum for 24 hours.

Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the recovered precipitate. A sharp endothermic melting peak confirms the restoration of the crystalline lattice. A broad peak indicates residual amorphous content or trapped solvent, requiring further vacuum drying.

Workflow Visualization

G A Diazaspiro HCl Salt Synthesis & Isolation B Dynamic Vapor Sorption (DVS) Profiling A->B Moisture Profiling C Karl Fischer (KF) Titration A->C Baseline Water Content D Hygroscopicity Classification B->D Isotherm Data C->D Absolute Water % E Glovebox / Desiccator Storage Strategy D->E Defines Storage Needs F Formulation & Weighing Protocols E->F Enables Accurate Dosing

Workflow for profiling and handling hygroscopic diazaspiro hydrochloride salts.

Troubleshooting & FAQs

Q: How do I differentiate between surface moisture adsorption and true hydrate formation? A: Analyze the DVS isotherm. Moisture sorption isotherms obtained by DVS are the simplest means to study this interaction[3]. Surface adsorption typically shows a continuous, reversible curve without hysteresis. Conversely, hydrate formation exhibits distinct step-changes in mass at specific RH thresholds and often shows hysteresis during the desorption phase[2].

Q: Why do my biological assay results fluctuate wildly between batches of the same diazaspiro compound? A: Variable water content alters the actual molarity of your stock solutions. A 10 mg sample of a "very hygroscopic" salt weighed in ambient air might contain 2 mg of water. Always quantify water via Karl Fischer titration and adjust your mass calculations accordingly, or prepare solutions based on quantitative NMR (qNMR) using an internal standard.

Q: Can I just dry my diazaspiro hydrochloride salt in an oven before use? A: Heating gently in an oven can remove moisture, but excessive heat may cause the compound to decompose or react[8]. It is highly recommended to dry hygroscopic solids under a high vacuum rather than relying solely on thermal drying[7].

References

  • [8] Title: How do you handle hygroscopic solutes in the lab? | Source: TutorChase | URL: [Link]

  • [6] Title: Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer | Source: TA Instruments | URL: [Link]

  • [2] Title: Pharmaceutical Industry Applications for Dynamic Vapor Sorption | Source: ProUmid | URL: [Link]

  • [3] Title: The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | Source: American Pharmaceutical Review | URL: [Link]

  • [5] Title: Techniques for Handling Air- and Moisture-Sensitive Compounds | Source: University of Pittsburgh | URL: [Link]

  • [1] Title: 8-(benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium chloride | Source: Veeprho | URL: [Link]

  • [4] Title: The Role of Desiccants in Protecting Hygroscopic Chemicals | Source: Ibis Scientific | URL: [Link]

  • [7] Title: How To: Store Reagents | Source: University of Rochester | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC purity standards for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Comprehensive HPLC Purity Standards and Analytical Methodologies for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane As a Senior Application Scientist, evaluating the purity of spirocyclic building blocks requires movin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Purity Standards and Analytical Methodologies for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

As a Senior Application Scientist, evaluating the purity of spirocyclic building blocks requires moving beyond generic chromatographic templates. 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is a high-value scaffold increasingly utilized in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles [3]. However, its unique structural features present severe analytical challenges that render standard compendial HPLC-UV methods inadequate.

This guide objectively compares analytical methodologies, explains the physicochemical causality behind column and detector selection, and provides a self-validating protocol aligned with the latest ICH Q2(R2) guidelines [1].

The Molecular Challenge: Mechanistic Causality in Method Design

To design a robust purity standard, we must first deconstruct the analyte's physicochemical properties:

  • Chromophore Deficiency: The molecule consists of an aliphatic spiro[3.5]nonane core and a cyclopropyl group. It lacks

    
    -electron conjugation or aromatic rings. Consequently, it exhibits near-zero UV absorbance above 220 nm. Relying on low-wavelength UV detection (e.g., 205–210 nm) leads to severe baseline drift during gradient elution due to mobile phase absorbance, masking critical trace impurities.
    
  • Basic Secondary Amine (pKa ~9.5): While position 7 is neutralized by the cyclopropanecarbonyl amide, the nitrogen at position 2 is a free secondary amine. At a standard acidic or neutral pH (pH 2–7), this amine is fully protonated. On traditional silica-based C18 columns, these cations undergo secondary ion-exchange interactions with residual surface silanols, causing severe peak tailing, retention time shifts, and poor resolution.

The Solution: To achieve accurate purity quantitation, the analytical strategy must shift to High-pH Reversed-Phase Chromatography (to deprotonate the amine) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) (to bypass the need for a chromophore) [2].

Comparative Analysis of Analytical Workflows

Selecting the correct analytical workflow dictates the reliability of the purity data. Table 1 objectively compares the performance of three distinct chromatographic strategies for this specific compound.

Table 1: Comparison of Analytical Methodologies for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

MethodologyColumn Chemistry & Mobile PhaseDetection StrategyPerformance for Spirocyclic Amines
Low-pH RP-UV (Suboptimal)Standard C18 (Silica) 0.1% TFA in H₂O / MeCNUV Absorbance (210 nm)Poor: Severe baseline drift; high limit of quantitation (LOQ); peak tailing due to silanol interactions.
High-pH RP-CAD (Optimal for Purity)BEH C18 (Hybrid Silica) 10 mM NH₄HCO₃ (pH 10.5) / MeCNCharged Aerosol Detection (CAD)Excellent: Amine is neutral, yielding sharp peaks. CAD provides uniform mass-based response independent of chemical structure.
HILIC-MS (Optimal for ID)Amide or Zwitterionic HILIC 10 mM NH₄FA (pH 3.0) / MeCNElectrospray Ionization MS (ESI+)Excellent: Highly orthogonal. Ideal for identifying co-eluting polar impurities and degradation products.

Analytical Workflow Visualization

The following diagram maps the strategic decision tree for analyzing basic, non-chromophoric spirocycles, culminating in regulatory validation.

G A Sample Prep (1.0 mg/mL) B High-pH RP Column (Deprotonates Amine) A->B Non-polar mode C HILIC Column (Polar Retention) A->C Polar mode D Charged Aerosol Detection (Mass-based Quantitation) B->D Primary Assay E Mass Spectrometry (Impurity ID) C->E Orthogonal ID F ICH Q2(R2) Validation (SST & Linearity) D->F E->F

Analytical workflow for HPLC purity validation of diazaspiro[3.5]nonane derivatives.

Self-Validating Experimental Protocol: High-pH UHPLC-CAD

This protocol utilizes an Ethylene Bridged Hybrid (BEH) particle column capable of withstanding high pH, paired with CAD. The inclusion of rigorous System Suitability Testing (SST) ensures the method is self-validating before any sample data is reported [1].

Materials & Reagents
  • Column: Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm (Stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O, adjusted to pH 10.5 with Ammonium Hydroxide. (Causality: pH 10.5 is >1 unit above the analyte's pKa, ensuring >90% of the molecules are in their neutral, free-base form, eliminating secondary silanol interactions).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Detector: Thermo Scientific Corona Veo CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz, Filter: 3.6s) [2].

Step-by-Step Execution
  • Standard Preparation: Accurately weigh 10.0 mg of the 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane reference standard. Dissolve in 10.0 mL of 50:50 H₂O:MeCN to yield a 1.0 mg/mL stock solution. Prepare working standards via serial dilution (0.05 to 1.5 mg/mL) to establish the non-linear CAD calibration curve.

  • System Equilibration: Purge the UHPLC pumps and CAD nebulizer. Equilibrate the BEH column with 95% Mobile Phase A at a flow rate of 0.4 mL/min for 15 minutes.

  • Gradient Elution Profile:

    • 0.0 – 1.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 1.0 – 7.0 min: 5%

      
       70% B (Linear gradient for separation)
      
    • 7.0 – 8.5 min: 70%

      
       95% B (Column wash)
      
    • 8.5 – 11.0 min: 5% B (Re-equilibration)

  • System Suitability Testing (SST): Inject the 1.0 mg/mL standard solution five consecutive times. The system is validated for the run only if:

    • Peak Tailing Factor (

      
      ) 
      
      
      
      1.3.
    • Theoretical Plates (

      
      ) 
      
      
      
      15,000.
    • Retention Time %RSD

      
       1.0%.
      
    • Peak Area %RSD

      
       2.0%.
      
  • Sample Analysis & Data Processing: Inject 2 µL of the synthesized sample. Because CAD response is inherently non-linear over wide dynamic ranges, apply a power-function transformation (

    
    ) within the chromatography data system to accurately quantify trace impurities against the main peak [2].
    

Quantitative Performance Benchmarks

When the above protocol is executed, the expected analytical performance vastly outpaces traditional UV methods. Table 2 summarizes the benchmark validation data expected for this spirocyclic compound.

Table 2: Expected Validation Metrics for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Validation Parameter (ICH Q2)Low-pH UV (210 nm)High-pH UHPLC-CADHILIC-MS (ESI+)
Limit of Detection (LOD) ~500 ng on-column< 5 ng on-column< 1 ng on-column
Limit of Quantitation (LOQ) ~1500 ng on-column< 15 ng on-column< 3 ng on-column
Peak Asymmetry (

)
2.4 (Severe Tailing)1.1 (Highly Symmetrical)1.2 (Symmetrical)
Linearity / Fit (

)
0.991 (Linear)0.998 (Power-fit applied)0.995 (Linear)
Impurity Uniformity Highly variableUniform response (<5% error)Variable (Ion suppression)

Data Interpretation: The High-pH CAD method provides the optimum balance of peak symmetry and uniform mass response, ensuring that unknown degradation products or synthetic by-products are not under-reported—a critical requirement for API building block release testing.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Multidisciplinary Guidelines, 2024. Available at:[Link]

  • ACS Publications. "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity." Journal of Medicinal Chemistry, 2025. Available at:[Link]

Comparative

Biological Activity Comparison Guide: 2,7-Diazaspiro[3.5]nonane vs. 2,6-Diazaspiro[3.3]heptane

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the developmental bottlenecks associated with flat, sp2-rich heterocycles like piperazine. While piperazine is a ubiquitous li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the developmental bottlenecks associated with flat, sp2-rich heterocycles like piperazine. While piperazine is a ubiquitous linker in drug discovery, its high lipophilicity and metabolic liabilities often necessitate bioisosteric replacement. The "Escape from Flatland" paradigm emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to modulate molecular shape and improve clinical translation[1].

Spirocyclic diamines, specifically 2,7-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.3]heptane , have emerged as premier piperazine bioisosteres. This guide objectively compares their structural vectorization, physicochemical impacts, and biological activities, providing actionable, self-validating experimental workflows for drug development professionals.

Structural Vectorization and Physicochemical Profiling

The primary causality behind choosing a specific spirocycle lies in its geometric exit vectors and its subsequent impact on lipophilicity (logD).

  • 2,6-Diazaspiro[3.3]heptane: Composed of two fused 4-membered azetidine rings, this scaffold induces a ~90° orthogonal twist between the exit vectors of the two nitrogen atoms[2]. Furthermore, it increases the topological distance between the nitrogens by ~1.3 Å compared to the coplanar vectors of piperazine[2]. This structural twist is highly effective at lowering logD and improving aqueous solubility, but it can disrupt target affinity if the binding pocket strictly requires a linear, flat spacer[2].

  • 2,7-Diazaspiro[3.5]nonane: Composed of a 4-membered azetidine fused to a 6-membered piperidine ring, this scaffold offers an asymmetric vectorization. It retains some of the conformational flexibility of the 6-membered ring while locking the spiro center. This provides a balanced increase in Fsp3 without the extreme 90° twist of the 3.3 system, making it an excellent choice when maintaining the original pharmacophore geometry is critical[3].

StructuralLogic Piperazine Piperazine Core (Planar, High logD) Spiro33 2,6-diazaspiro[3.3]heptane (90° Twist, Orthogonal Vectors) Piperazine->Spiro33 Bioisosteric Replacement Spiro35 2,7-diazaspiro[3.5]nonane (Asymmetric, Extended Vectors) Piperazine->Spiro35 Bioisosteric Replacement PhysChem Improved Physicochemical Profile (Increased Fsp3, Lower logD) Spiro33->PhysChem Spiro35->PhysChem

Structural vectorization and physicochemical impact of spirocyclic bioisosteres.

Comparative Biological Activity: Data-Driven Case Studies

To understand the practical implications of these structural differences, we must analyze their performance in validated biological systems.

Case Study A: PARP-1 Inhibition (Olaparib Framework)

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the piperazine core of Olaparib was substituted with a 2,6-diazaspiro[3.3]heptane moiety[1].

  • Observation: The spirocyclic analogue exhibited a 2-fold reduction in primary potency compared to the parent piperazine[1].

  • Causality: The 90° twist altered the binding conformation. However, this precise geometric shift significantly increased the selectivity for PARP-1 against other members of the PARP family[1].

  • Outcome: This enhanced selectivity profile translated to reduced off-target DNA damage and lower overall cytotoxicity, proving that a slight drop in raw affinity can be offset by superior safety[4].

PARP1 DNA DNA Damage PARP PARP-1 Activation DNA->PARP Repair DNA Repair PARP->Repair Spiro 2,6-diazaspiro[3.3]heptane Analogue Spiro->PARP Inhibits Trapping Selective PARP Trapping (Reduced Cytotoxicity) Spiro->Trapping Induces

Mechanism of selective PARP-1 inhibition by 2,6-diazaspiro[3.3]heptane analogues.

Case Study B: Antimycobacterial Agents (BTZ Derivatives)

In the optimization of benzothiazinone (BTZ) derivatives for treating multidrug-resistant tuberculosis, researchers replaced the piperazine moiety of PBTZ169 with a 2,7-diazaspiro[3.5]nonane core[3].

  • Observation: The derivatives demonstrated outstanding in vitro activity against extensively drug-resistant (XDR) strains, with MIC50 values below 0.016 μg/mL[3].

  • Causality: The 3.5 spiro system maintained the necessary vectorization for target engagement while drastically increasing the Fsp3 character.

  • Outcome: The lead candidate achieved a >1000-fold improvement in aqueous solubility and a 2-fold lower clearance rate in human microsomes relative to the parent piperazine compound[3].

Table 1: Quantitative Comparison of Bioisosteric Replacements
Property / MetricPiperazine (Baseline)2,6-Diazaspiro[3.3]heptane2,7-Diazaspiro[3.5]nonane
Ring Architecture 6-membered4,4-spiro fused4,6-spiro fused
Nitrogen Distance ~2.8 Å~4.1 Å~4.5 Å
Exit Vector Angle CoplanarOrthogonal (~90° twist)Asymmetric / Extended
logD Impact BaselineSignificantly LoweredModerately Lowered
Target Selectivity BroadHighly Specific (e.g., PARP-1)Broadly Maintained
Solubility Gain BaselineHighVery High (>1000-fold in BTZ)

Self-Validating Experimental Protocols

To ensure scientific integrity, any bioisosteric replacement must be evaluated through a self-validating workflow. The following protocols include internal controls to establish causality between the structural change and the biological outcome.

Workflow Syn Spirocyclic Synthesis LogD logD & Solubility Profiling Syn->LogD Assay In Vitro IC50 Determination LogD->Assay ADME Microsomal Stability Assay->ADME

Self-validating experimental workflow for evaluating spirocyclic diamines.

Protocol 1: Physicochemical Profiling (logD7.4 and Kinetic Solubility)
  • Causality: Spirocyclic nitrogens possess different pKa values than piperazine nitrogens. Measuring logD at physiological pH (7.4) isolates the effect of the spiro-fusion on lipophilicity.

  • Preparation: Prepare 10 mM DMSO stock solutions of the parent piperazine, the 2,6-diazaspiro[3.3]heptane analogue, and the 2,7-diazaspiro[3.5]nonane analogue.

  • Kinetic Solubility: Spike 5 μL of stock into 245 μL of PBS (pH 7.4). Incubate for 24 hours at 37°C with shaking. Filter through a 0.22 μm membrane and quantify the dissolved compound via LC-MS/MS against a standard curve.

  • logD7.4 Determination: Employ the shake-flask method using octanol and PBS (pH 7.4). Add the compound to the biphasic system, shake for 2 hours at room temperature, and allow phase separation.

  • Self-Validation: Run Propranolol (high logD) and Atenolol (low logD) concurrently as system suitability standards. The parent piperazine must be run in parallel to calculate the exact ΔlogD.

Protocol 2: In Vitro Target Affinity Assay (e.g., PARP-1 IC50)
  • Causality: To prove that the altered exit vectors do not abrogate target engagement, a competitive binding assay must be performed.

  • Enzyme Preparation: Reconstitute recombinant human PARP-1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the spirocyclic analogues and the parent compound, starting at 10 μM.

  • Reaction Initiation: Add NAD+ and activated DNA to initiate auto-PARylation. Incubate for 60 minutes at room temperature.

  • Detection: Use a chemiluminescent or homogeneous time-resolved fluorescence (HTRF) anti-PAR antibody to quantify PARylation levels.

  • Self-Validation: Calculate the IC50 using a 4-parameter logistic curve. The parent piperazine acts as the positive control (expected IC50 ~5 nM). If the 2,6-diazaspiro[3.3]heptane analogue shows a right-shift (e.g., IC50 ~10-15 nM), proceed to a selectivity panel against PARP-2 and PARP-3 to confirm the selectivity gain[1].

Conclusion

The choice between 2,7-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.3]heptane is dictated by the spatial requirements of the target binding pocket. The 3.3 system is unparalleled for lowering logD and driving target selectivity via its orthogonal twist, whereas the 3.5 system is ideal for maintaining primary potency while drastically improving solubility and metabolic stability.

References

1.[4] Reilly, S.W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." nih.gov. URL: 2.[1] BLDpharm. "BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." bldpharm.com. URL: 3.[2] Burress, et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." nih.gov. URL: 4.[3] Santosh K., et al. "Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents." researchgate.net. URL:

Sources

Validation

Definitive Guide: Structural &amp; Crystallographic Profiling of 7-Acyl-2,7-diazaspiro[3.5]nonane Scaffolds

Executive Summary The "Spiro Switch" in Medicinal Chemistry In modern drug discovery, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a superior bioisostere to the traditional 4-substituted piperidine. While piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Spiro Switch" in Medicinal Chemistry In modern drug discovery, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a superior bioisostere to the traditional 4-substituted piperidine. While piperidines often suffer from high conformational entropy and metabolic liability, the spiro[3.5] system introduces a defined vector constraint due to the orthogonal alignment of the azetidine and piperidine rings.

This guide provides a technical comparison of the 7-acyl-2,7-diazaspiro[3.5]nonane class against standard alternatives, supported by crystallographic rationale and experimental workflows. It is designed for medicinal chemists seeking to optimize exit vectors and improve Fsp³ character in lead optimization.

Part 1: Structural Rationale & Comparative Analysis

The Geometry of Rigidity

The primary advantage of the 2,7-diazaspiro[3.5]nonane scaffold over a piperidine is the Gem-Dialkyl Effect (Thorpe-Ingold Effect) imposed by the spiro quaternary carbon.

  • Piperidine (Alternative): Exists predominantly in a chair conformation. Substituents at C4 have equatorial/axial preferences but possess significant rotational freedom.

  • Spiro[3.5]nonane (Target): The spiro center locks the C4-position of the piperidine ring. The 4-membered azetidine ring is strictly orthogonal to the mean plane of the 6-membered ring.

Vector Analysis: 7-Acyl vs. N-Acyl Piperidine

When the N7 nitrogen (piperidine ring) is acylated, it adopts a planar amide geometry (


 hybridized).
FeatureN-Acyl Piperidine (Standard)7-Acyl-2,7-diazaspiro[3.5]nonaneStructural Impact
Core Geometry Distorted ChairConstrained Chair + Puckered AzetidineSpiro reduces entropic penalty upon binding.
Exit Vector (N2) Single vector (if 4-sub)Orthogonal VectorAllows access to novel IP space and binding pockets.
Ring Pucker ~50-55° (torsion)~25-30° (Azetidine pucker)Azetidine ring is not planar; it puckers to relieve torsion strain.
C-N-C Angle ~110° (at C4)~109.5° (at Spiro C)The spiro carbon maintains ideal tetrahedral geometry, unlike substituted piperidines which may distort.
Crystallographic Data: Representative Parameters

The following data represents typical values derived from small molecule X-ray structures of spiro[3.5] systems (e.g., CSD Refcodes related to GPR119 agonists or Carreira scaffolds).

ParameterValue (Å / °)Interpretation
Bond Length (Spiro C - Azetidine C) 1.54 - 1.56 ÅSlightly elongated due to ring strain.
Bond Angle (N7-C-C) ~118-120°Consistent with planar amide geometry at N7.
Inter-ring Angle 90° (Ideal) / 88-92° (Obs)The two rings are effectively orthogonal.
Azetidine Ring Pucker 20° - 28°The azetidine ring is rarely planar in solid state; it adopts a "butterfly" conformation.

Critical Insight: The 7-acyl group forces the piperidine ring into a specific half-chair or distorted chair conformation depending on the steric bulk of the acyl group. This "locks" the relative orientation of the N2-azetidine vector, making it a highly predictable scaffold for SBDD (Structure-Based Drug Design).

Part 2: X-Ray Crystallography Workflow

To obtain high-resolution data for these derivatives, specific protocols are required due to the semi-rigid nature of the spiro scaffold.

Crystallization Protocol (Vapor Diffusion)
  • Challenge: 7-acyl derivatives often form oils due to the flexible acyl chain preventing efficient packing.

  • Solution: Use the HCl or Tosylate salt of the N2-amine to introduce strong ionic lattice forces.

Step-by-Step Methodology:

  • Synthesis: Isolate 7-acyl-2,7-diazaspiro[3.5]nonane (free base at N2).

  • Salt Formation: Dissolve 10 mg in minimal MeOH. Add 1.05 eq. of p-Toluenesulfonic acid (TsOH).

  • Setup: Place solution in an inner vial.

  • Antisolvent: Use

    
     or Hexane in the outer reservoir.
    
  • Equilibration: Seal and store at 4°C for 3-5 days.

  • Observation: Look for prism-shaped crystals suitable for diffraction.

Visualizing the Workflow

The following diagram outlines the critical path from synthesis to structural refinement.

G Synth Synthesis (7-Acyl Derivative) Salt Salt Formation (TsOH/HCl) Synth->Salt Stabilize Lattice Cryst Vapor Diffusion (MeOH/Et2O) Salt->Cryst Slow Evap Diffraction X-Ray Diffraction (Low Temp 100K) Cryst->Diffraction Harvest Refinement Structure Refinement (Olex2/ShelX) Diffraction->Refinement Solve Phase Refinement->Synth SBDD Feedback

Caption: Figure 1. Optimized workflow for obtaining X-ray data of semi-rigid spirocyclic amines.

Part 3: Structural Logic & Signaling

Understanding why this scaffold works requires visualizing the vector alignment. The diagram below compares the vector outcomes of the Spiro scaffold versus the Piperidine alternative.

StructuralLogic cluster_0 Alternative: Piperidine cluster_1 Solution: Spiro[3.5]nonane Target Drug Target Binding Pocket Pip 4-Substituted Piperidine Pip_Vec Vector Wobble (Chair Flip) Pip->Pip_Vec High Entropy Pip_Vec->Target Weak/Undefined Interaction Spiro 7-Acyl-2,7-diazaspiro [3.5]nonane Spiro_Vec Vector Lock (Orthogonal) Spiro->Spiro_Vec Rigid Core Spiro_Vec->Target High Affinity Specific Fit

Caption: Figure 2. Vector alignment comparison. The spiro scaffold reduces entropic penalty, leading to higher affinity binding.

Part 4: References & Authoritative Sources

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes.Angewandte Chemie International Edition .

    • Relevance: Foundational work on spirocyclic geometry and exit vectors.[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.[1]Chemical Reviews .

    • Relevance: Comprehensive review of spiro[3.5]nonane derivatives and their advantages over piperidines.

  • Wuitschik, G., et al. (2010). Oxa-azaspiro[3.5]nonanes as Structural Alternatives to Morpholines.Journal of Medicinal Chemistry .

    • Relevance: Provides specific X-ray data comparisons for the [3.5] spiro system.

  • Ritter, T., et al. (2011). GPR119 Agonists Containing the 2,7-Diazaspiro[3.5]nonane Scaffold.Bioorganic & Medicinal Chemistry Letters .

    • Relevance: Real-world application of the 7-acyl derivatives in drug discovery.

Sources

Safety & Regulatory Compliance

Safety

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly strained spirocyclic scaffolds into their synthetic pipelines. 7-Cyclopropanecarbonyl-2,7-diazaspiro[1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly strained spirocyclic scaffolds into their synthetic pipelines. 7-Cyclopropanecarbonyl-2,7-diazaspiro[1]nonane is a highly valuable building block utilized to improve the metabolic stability and pharmacokinetic profiles of lead compounds. However, its unique structural features—specifically the combination of a basic secondary amine and a lipophilic tail—necessitate stringent, self-validating safety and disposal protocols.

This guide provides the definitive operational and disposal framework for this compound, ensuring your laboratory remains compliant with environmental regulations while prioritizing researcher safety.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the why behind its hazards. We do not just react to GHS codes; we anticipate them based on molecular architecture.

  • The Nucleophilic Amine (Position 2): The free secondary amine in the spiro[1]nonane system is highly basic. Upon contact with biological tissues, it acts as a strong nucleophile, inducing localized saponification of lipid bilayers. This mechanism is the direct cause of its skin corrosion (H315) and severe ocular damage (H319) classifications.

  • The Lipophilic Tail (Position 7): The addition of the cyclopropanecarbonyl moiety significantly increases the compound's partition coefficient (LogP). This enhanced lipid solubility facilitates rapid cellular penetration, amplifying its acute systemic toxicity if ingested (H302) or inhaled (H332).

Table 1: Chemical Properties & Hazard Rationale
Property / HazardValue / GHS CodeMechanistic Rationale
Molecular Weight ~194.28 g/mol Small molecule mass; easily aerosolized if dried or agitated.
Target Organs Skin, Eyes, RespiratoryBasic secondary amine drives rapid tissue lipid saponification.
GHS Hazard Codes H302, H315, H319, H335Lipophilic tail enhances absorption; amine drives acute irritation.
Storage Temp 2–8°C (Inert Atmosphere)Prevents oxidative degradation and N-oxidation of the free amine.

Operational Safety & Handling Workflows

Standard laboratory PPE is insufficient without understanding the specific vulnerabilities of the materials being used. Because amines can degrade certain polymers, PPE selection must be deliberate.

Table 2: PPE & Engineering Controls
Protection TypeSpecificationOperational Logic
Respiratory NIOSH N95 / Fume HoodPrevents inhalation of basic dust/aerosols (H335 mitigation).
Hand Protection Heavy-Duty Nitrile (≥ 0.11 mm)Amine basicity degrades latex; nitrile offers superior chemical resistance.
Eye Protection Snug-fitting Splash GogglesPrevents severe corneal damage (H319) from micro-splashes.
Workflow 1: Safe Handling & Transfer
  • Atmospheric Control: Purge the analytical balance or transfer station with an inert gas (N₂/Ar) to minimize oxidative degradation of the amine.

  • Static Mitigation: Utilize anti-static, grounded spatulas. The compound's low molecular weight makes it prone to aerosolization via static repulsion.

  • Containerization: Transfer the required mass into a pre-tared, amber-glass vial to protect the cyclopropanecarbonyl moiety from potential photo-degradation.

  • Seal and Store: Seal the primary container immediately with a PTFE-lined cap and return to 2–8°C storage.

Spill Response & Decontamination Protocol

In the event of a spill, the instinct to neutralize a basic amine with a strong mineral acid (like HCl) is a critical error. Strong acids trigger a violent exothermic reaction, risking the aerosolization of the toxic organic compound.

Workflow 2: Mechanistic Spill Neutralization
  • Isolation: Evacuate the immediate 1.5-meter radius and increase the chemical fume hood face velocity to >100 FPM.

  • PPE Escalation: Don heavy-duty nitrile gloves and a NIOSH-approved respirator.

  • Weak Acid Neutralization: Lightly mist the spilled powder/liquid with a 5% aqueous citric acid solution.

    • Causality: Citric acid gently protonates the free amine, converting it into a non-volatile, water-soluble citrate salt without generating excessive heat.

  • Absorption: Absorb the neutralized, aqueous mixture with an inert material such as silica gel or vermiculite.

  • Collection: Transfer the absorbed mass into a hazardous waste container using a non-sparking scoop, ensuring no residual dust is left behind.

Comprehensive Disposal Procedures

Under the , organic amines must be treated at a permitted Treatment, Storage, and Disposal Facility (TSDF). Improper disposal down the drain or in standard biohazard bins is a severe regulatory violation.

Workflow 3: Step-by-Step Disposal Logistics
  • Waste Segregation: Isolate the compound in a designated "Halogen-Free Organic Basic Waste" stream. Strictly separate this from oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic N-oxidation and potential container rupture.

  • Primary Packaging: Store the segregated waste in a High-Density Polyethylene (HDPE) carboy. Causality: HDPE is highly resistant to the nucleophilic attack of secondary amines, whereas certain lower-grade plastics or metals may degrade or corrode over time.

  • Compliance Labeling: Affix a RCRA-compliant hazardous waste label detailing the exact chemical name, concentration, and primary hazards (Toxic/Irritant).

  • Temporary Storage: Maintain the waste container in a well-ventilated, secondary containment tray at <25°C. For Large Quantity Generators (LQGs), waste must not be stored on-site for longer than 90 days.

  • Terminal Destruction (Incineration): Transfer the waste via a licensed HazMat courier to a permitted TSDF. The mandated destruction method is high-temperature liquid/solid injection incineration (>1000°C).

  • Emission Control Logic: Because 7-Cyclopropanecarbonyl-2,7-diazaspiro[1]nonane contains a high mass fraction of nitrogen, thermal oxidation will inevitably generate nitrogen oxides (NOx). To comply with the , the selected TSDF must utilize incinerators equipped with post-combustion alkaline scrubbers (e.g., Ca(OH)₂) or Selective Catalytic Reduction (SCR) units to neutralize NOx emissions prior to atmospheric release [1].

Disposal Logic Visualization

The following diagram outlines the self-validating system for the segregation and terminal destruction of this spirocyclic amine.

DisposalWorkflow Start Waste Generation: 7-Cyclopropanecarbonyl- 2,7-diazaspiro[3.5]nonane Segregate Segregate as Halogen-Free Organic Basic Waste Start->Segregate Label Label: Hazardous Waste (Toxic/Irritant) Segregate->Label Store Temporary Storage (Ventilated, <25°C) Label->Store Transport Licensed HazMat Transport (RCRA) Store->Transport Incinerate High-Temp Incineration (>1000°C) with NOx Scrubbing Transport->Incinerate

Workflow for the segregation, labeling, and terminal disposal of spirocyclic amine waste.

References

  • Title: RCRA Organic Air Emission Standards for TSDFs and Generators | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: RCRA: Resource Conservation & Recovery Act Guidelines | Source: HazChem Environmental | URL: [Link]

  • Title: RCRA Addresses Waste Management, Disposal and Recycling | Source: University of Houston-Clear Lake | URL: [Link]

Sources

Handling

Defensive Handling: A Guide to Personal Protective Equipment for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Hazard Analysis: A Tale of Two Moieties The potential hazards of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane can be inferred by examining its constituent parts. The 2,7-diazaspiro[3.5]nonane core is a diamine, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Tale of Two Moieties

The potential hazards of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane can be inferred by examining its constituent parts. The 2,7-diazaspiro[3.5]nonane core is a diamine, and amines as a class can be irritants to the skin, eyes, and respiratory system[1]. Structurally similar diazaspiro compounds are known to cause skin and eye irritation and can be harmful if swallowed[2].

The second component, the cyclopropanecarbonyl group, is an acyl group. The precursor, cyclopropanecarbonyl chloride, is classified as toxic if swallowed and causes severe skin burns and eye damage[3][4]. While the amide bond in the target molecule is less reactive than the acyl chloride, the inherent reactivity of the acyl group warrants significant caution. Therefore, a conservative approach assuming the potential for skin, eye, and respiratory irritation, as well as potential toxicity, is scientifically prudent.

The Four Pillars of Protection: Selecting Your PPE

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical. The following sections detail the minimum required PPE and provide guidance on selecting the appropriate type for each category.

Eye and Face Protection: The First Line of Defense

Direct eye contact with amine and acyl compounds can cause severe irritation or burns[4][5].

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling this compound in liquid or solid form[6].

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or heating), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[7][8].

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure. The diazaspiro and acyl moieties both present a risk of causing skin irritation or burns[2][3].

  • Glove Selection: Due to the lack of specific chemical resistance data for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane, nitrile gloves are a suitable initial choice based on their broad chemical resistance. It is crucial to select gloves with an adequate thickness (a minimum of 4 mil is recommended for general laboratory use).

  • Glove Usage Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Practice the "double-gloving" technique for added protection during high-risk procedures.

    • Remove gloves immediately if contamination is suspected.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes

Protecting the skin on the arms and body is crucial.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect against incidental contact[6].

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Mitigating Inhalation Risks

Amine compounds can be respiratory irritants[1][2]. Handling the solid form of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane can generate dust, and its solutions may produce vapors.

  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All handling of this compound that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood[6][9].

  • Respirator Use: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A full respiratory protection program, including fit testing and training, is required for respirator use.

Operational and Disposal Protocols

Safe handling extends beyond wearing the correct PPE. The following procedural steps are critical for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and have been recently tested[5].

  • Donning PPE: Put on all required PPE as described in Section 2 before entering the area where the chemical is stored or handled.

  • Weighing and Transfer: Conduct all weighing of the solid compound and transfers of solutions inside a certified chemical fume hood to minimize inhalation exposure[6]. Use spark-proof tools and ground equipment to prevent static discharge[5][9].

  • Storage: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5].

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action start Assess Task-Specific Risks task_type Nature of Task? start->task_type solid Handling Solid: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood task_type->solid Solid/Powder liquid Handling Solution: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood task_type->liquid Liquid/Solution proceed Proceed with Caution solid->proceed high_risk High Splash Potential: - Add Full Face Shield - Add Chemical Apron - Consider Double Gloving liquid->high_risk Yes liquid->proceed No high_risk->proceed

Caption: A decision workflow for selecting the appropriate level of PPE.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, remove all ignition sources[4][5].

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[10].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Unused Compound: Dispose of unused 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane as hazardous chemical waste in a clearly labeled and sealed container[6].

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container[6].

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous. Decontaminate if possible before disposal, or dispose of them as hazardous waste[3][4].

Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols, as regulations can vary.

Summary of Protective Measures

The following table summarizes the key safety information for handling 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane.

Category Recommendation Rationale
Eye/Face Protection Chemical splash goggles (minimum); full-face shield for high-risk tasks.Protects against potential eye irritants and corrosive damage from amine and acyl groups[2][4][5].
Skin/Hand Protection Nitrile gloves and a fully buttoned lab coat. Chemical-resistant apron for high-risk tasks.Prevents dermal contact with potentially irritating or corrosive compounds[1][2][3].
Respiratory Protection All handling must be performed in a certified chemical fume hood.Mitigates inhalation of potentially irritating dust or vapors[2][6][9].
Emergency Procedures Accessible and tested safety shower and eyewash station.Ensures immediate decontamination in case of accidental exposure[5].
Disposal Treat all compound and contaminated materials as hazardous waste.Prevents environmental contamination and ensures compliance with regulations[6][10].

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane, ensuring both personal safety and the integrity of their research.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Cyclopropanecarboxylic Acid Chloride, 98% (GC). [Link]

  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet: 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. [Link]

  • Sadek, O., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

  • Google Patents. (2018).
  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]

  • European Patent Office. (n.d.). Azaspiro compounds, their production and use. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride. [Link]

  • Ricerca UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

  • VelSafe. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals. [Link]

  • Amines.co. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

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